2,4,5-Trifluorobenzyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2,4,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUXEYCSWSMMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380355 | |
| Record name | 2,4,5-Trifluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157911-56-3 | |
| Record name | 2,4,5-Trifluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trifluorobenzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,4,5-Trifluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,4,5-Trifluorobenzyl bromide (CAS No: 157911-56-3). This fluorinated organic compound is a versatile building block in medicinal chemistry and material science, notable for its role as a key intermediate in the synthesis of pharmaceuticals, including the antiviral agent Ensitrelvir. This document consolidates essential data on its physical and chemical characteristics, detailed experimental protocols for its synthesis and common reactions, and spectroscopic data for its characterization. The information presented is intended to support researchers and professionals in the effective and safe utilization of this important chemical intermediate.
Chemical and Physical Properties
This compound is a colorless to light yellow clear liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The trifluorinated phenyl ring significantly influences the compound's reactivity and physicochemical properties, such as increased lipophilicity and metabolic stability in derivative molecules.[1]
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrF₃ | [1][2] |
| Molecular Weight | 225.01 g/mol | [1][2] |
| CAS Number | 157911-56-3 | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Melting Point | 10 - 13 °C | [1] |
| Boiling Point | 44-46 °C at 1 mmHg | |
| Density | 1.71 g/cm³ | [1] |
| Refractive Index | n20/D 1.51 | [1] |
| Solubility | Soluble in common organic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and dichloromethane. Reacts with water. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H and ¹³C NMR Spectroscopy
While a dedicated spectrum for this compound is not publicly available, the expected shifts can be inferred from similar structures. The ¹H NMR spectrum would characteristically show a singlet for the benzylic protons (-CH₂Br) and complex multiplets for the aromatic protons due to fluorine-hydrogen coupling. The ¹³C NMR spectrum would display a peak for the benzylic carbon and multiple signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands. The NIST WebBook provides a gas-phase IR spectrum showing key vibrations.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3100 | Aromatic C-H stretch |
| ~1600, ~1500, ~1450 | Aromatic C=C stretching |
| ~1200-1400 | C-F stretching |
| ~1220 | C-Br stretch |
| ~600-900 | Aromatic C-H bending |
Mass Spectrometry
The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns. The presence of bromine is indicated by the isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio).
| m/z | Assignment |
| 224/226 | [M]⁺ (Molecular ion) |
| 145 | [M - Br]⁺ |
| 125 | [C₆H₂F₃]⁺ |
Synthesis of this compound
There are two primary synthetic routes to this compound.
Bromination of 2,4,5-Trifluorobenzyl Alcohol
This method involves the conversion of the corresponding alcohol to the bromide, often using a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Experimental Protocol:
-
Reactants: 2,4,5-Trifluorobenzyl alcohol, 48% hydrobromic acid solution.
-
Procedure:
-
In a suitable reaction flask, combine 2,4,5-Trifluorobenzyl alcohol and an excess of 48% hydrobromic acid solution.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
After the reaction is complete, extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound.
-
Caption: Synthesis of this compound from its corresponding alcohol.
Free-Radical Bromination of 2,4,5-Trifluorotoluene
This method involves the selective bromination of the benzylic position of 2,4,5-Trifluorotoluene using a radical initiator.
Experimental Protocol:
-
Reactants: 2,4,5-Trifluorotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide, Carbon Tetrachloride (CCl₄) or other suitable solvent.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-Trifluorotoluene in an appropriate solvent like CCl₄.
-
Add N-Bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux with stirring. The reaction can be initiated and accelerated by irradiation with a UV lamp.
-
Monitor the reaction progress by a suitable method (e.g., GC or TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with water and a dilute solution of sodium thiosulfate (B1220275) to remove any remaining bromine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by vacuum distillation.
-
Caption: Free-radical bromination of 2,4,5-Trifluorotoluene.
Reactivity and Chemical Behavior
This compound is a reactive compound, primarily due to the lability of the benzylic bromide. It readily participates in nucleophilic substitution reactions and can be used to form Grignard reagents.
Nucleophilic Substitution Reactions
The benzylic bromide is an excellent leaving group, making the compound susceptible to attack by a wide range of nucleophiles. A common example is the Williamson ether synthesis.
Experimental Protocol (Williamson Ether Synthesis):
-
Reactants: this compound, an alcohol (e.g., ethanol), a strong base (e.g., sodium hydride), and an aprotic solvent (e.g., THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in the anhydrous solvent.
-
Carefully add the strong base portion-wise at 0 °C to deprotonate the alcohol and form the alkoxide.
-
Once the deprotonation is complete, add a solution of this compound in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the resulting ether by column chromatography or distillation.
-
Caption: General workflow for a Williamson ether synthesis.
Grignard Reagent Formation
This compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2,4,5-trifluorobenzylmagnesium bromide. This organometallic reagent is a potent nucleophile and a strong base.
Experimental Protocol:
-
Reactants: this compound, magnesium turnings, anhydrous diethyl ether or THF, and a small crystal of iodine (as an initiator).
-
Procedure:
-
Ensure all glassware is rigorously flame-dried and assembled under an inert atmosphere.
-
Place the magnesium turnings in the reaction flask.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of this compound in the anhydrous ether to the magnesium.
-
Initiate the reaction by gentle warming or with a heat gun until the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent is a grayish solution and should be used immediately in subsequent reactions.
-
Caption: Formation of the Grignard reagent from this compound.
Applications in Drug Development and Organic Synthesis
The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules. Its trifluorinated benzyl (B1604629) moiety is a valuable pharmacophore that can enhance the biological activity and pharmacokinetic properties of drug candidates.
A notable example is its use in the synthesis of Ensitrelvir (S-217622), an oral antiviral medication developed for the treatment of COVID-19.[3] In this context, the 2,4,5-trifluorobenzyl group is incorporated into the final drug structure, contributing to its therapeutic efficacy.
Beyond pharmaceuticals, it serves as a building block in the creation of agrochemicals and specialty materials where the introduction of a fluorinated group can impart desirable properties such as thermal stability and chemical resistance.[1]
Safety, Handling, and Storage
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: It is a combustible liquid that causes skin and serious eye irritation.[4] It may also cause respiratory irritation and is a lachrymator.[4]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors. Keep away from heat, sparks, and open flames.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is sensitive to light and moisture.[4]
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
This compound is a valuable and reactive chemical intermediate with significant applications in pharmaceutical and materials science research and development. Its synthesis is achievable through established methods, and its reactivity is dominated by the lability of the benzylic bromide. A thorough understanding of its chemical properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for its safe and effective use in the laboratory and in industrial processes.
References
An In-depth Technical Guide to 2,4,5-Trifluorobenzyl Bromide (CAS: 157911-56-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluorobenzyl bromide is a fluorinated aromatic organic compound that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern imparts desirable physicochemical properties to target molecules, making it a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of the antiviral drug Ensitrelvir (B8223680).
Physicochemical Properties
This compound is a colorless to light yellow liquid or a white low-melting solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 157911-56-3 | [1] |
| Molecular Formula | C₇H₄BrF₃ | [1] |
| Molecular Weight | 225.01 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid or white low melting solid | [1][2] |
| Melting Point | 10 - 13 °C | [1] |
| Density | 1.71 g/mL | [1] |
| Refractive Index (n20D) | 1.51 | [1] |
| Synonyms | 1-(Bromomethyl)-2,4,5-trifluorobenzene, α-Bromo-2,4,5-trifluorotoluene | [3][4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, often starting from commercially available fluorinated precursors. Two common methods are highlighted below.
Method 1: From 2,4,5-Trifluoroacetic Acid
A multi-step synthesis starting from 2,4,5-trifluoroacetic acid is a common approach.[4] This process involves the reduction of the carboxylic acid to the corresponding alcohol, followed by bromination.
Experimental Protocol (Conceptual Outline):
-
Chlorination: 2,4,5-Trifluoroacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 2,4,5-trifluorobenzoyl chloride.[4]
-
Reduction: The resulting 2,4,5-trifluorobenzoyl chloride is then reduced to 2,4,5-trifluorobenzyl alcohol using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄).[4]
-
Bromination: Finally, the 2,4,5-trifluorobenzyl alcohol is converted to this compound using a brominating agent such as phosphorus tribromide (PBr₃).[5][6] The reaction with PBr₃ typically proceeds via an Sₙ2 mechanism, resulting in the replacement of the hydroxyl group with a bromine atom.[5][6]
Method 2: From 2,4,5-Trifluorobenzyl Chloride
An alternative synthesis involves the conversion of 2,4,5-trifluorobenzyl chloride to the corresponding bromide.[1] This can be achieved through a Finkelstein-type reaction or a multi-step process involving hydrolysis and subsequent bromination.
Experimental Protocol (Conceptual Outline):
-
Esterification: 2,4,5-Trifluorobenzyl chloride is reacted with a carboxylate salt to form a 2,4,5-trifluorobenzyl ester.[1]
-
Hydrolysis: The ester is then hydrolyzed under basic or acidic conditions to yield 2,4,5-trifluorobenzyl alcohol.[1]
-
Bromination: The resulting alcohol is subsequently treated with a brominating agent to afford this compound.[1]
Reactivity and Applications in Drug Discovery
This compound is a versatile reagent in organic synthesis, primarily utilized as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atoms on the benzene (B151609) ring can influence the reactivity of the benzylic carbon.
N-Alkylation Reactions
A key application of this compound is in the N-alkylation of heterocyclic compounds. This reaction is fundamental in the synthesis of many pharmaceutical agents.
General Experimental Protocol for N-Alkylation:
A general procedure for the N-alkylation of a heterocyclic amine (e.g., a triazinone derivative) involves the following steps:
-
Deprotonation: The heterocyclic amine is deprotonated using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate aprotic solvent like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF).
-
Alkylation: this compound is added to the reaction mixture, and the resulting nucleophile attacks the benzylic carbon, displacing the bromide ion to form the N-benzylated product.
-
Workup and Purification: The reaction is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by techniques such as column chromatography or recrystallization.
Role in the Synthesis of Ensitrelvir (S-217622)
A prominent example of the utility of this compound is its use as a key intermediate in the synthesis of Ensitrelvir, an oral antiviral agent developed for the treatment of COVID-19.[2] In the synthesis of Ensitrelvir, this compound is used to introduce the 2,4,5-trifluorobenzyl moiety onto a triazinone core.
This N-benzylation step is crucial for constructing the final molecular architecture of Ensitrelvir.[7]
Impact on Pharmacokinetic Properties
The incorporation of the 2,4,5-trifluorobenzyl group into a drug candidate can significantly enhance its pharmacokinetic profile. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate properties such as:
-
Lipophilicity: Fluorine atoms can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral absorption.[2][8]
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes.[9] This can lead to a longer half-life and improved bioavailability of the drug.
-
Binding Affinity: The introduction of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein.[9]
While specific quantitative data for the impact of the 2,4,5-trifluorobenzyl group are often proprietary, the general principles of fluorination in drug design strongly suggest its positive contribution to the overall drug-like properties of Ensitrelvir.[1]
Mechanism of Action of Ensitrelvir
Ensitrelvir is a noncovalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[10][11] This enzyme is essential for the replication of the virus.
Ensitrelvir binds to the active site of Mpro, preventing it from cleaving the viral polyproteins into functional proteins that are necessary for viral replication and assembly.[12][13] This inhibition of Mpro effectively halts the viral life cycle. The 2,4,5-trifluorobenzyl moiety of Ensitrelvir plays a role in the binding interactions within the S2 subsite of the Mpro active site.[12]
Safety and Handling
This compound is a corrosive and hazardous chemical that requires careful handling in a laboratory setting.
| Hazard Statement | Precautionary Statement |
| Causes severe skin burns and eye damage.[11] | Wear protective gloves, protective clothing, eye protection, and face protection.[11] |
| May be corrosive to metals.[11] | Keep only in original container.[11] |
| Combustible liquid.[11] | Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[11] |
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower. Seek immediate medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical advice.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical advice.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its role in the synthesis of the antiviral drug Ensitrelvir underscores its importance in the development of modern therapeutics. The strategic incorporation of the 2,4,5-trifluorobenzyl moiety can impart favorable pharmacokinetic properties, such as enhanced lipophilicity and metabolic stability, which are crucial for the efficacy of a drug. Researchers and drug development professionals should be familiar with the properties, synthesis, and reactivity of this important intermediate, while also adhering to strict safety protocols during its handling.
References
- 1. This compound | 157911-56-3 [chemicalbook.com]
- 2. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants – ScienceOpen [scienceopen.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. dthujs.vn [dthujs.vn]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Structure of 2,4,5-Trifluorobenzyl Bromide
Abstract
This compound is a crucial fluorinated building block in modern organic and medicinal chemistry. Its unique molecular structure, characterized by a trifluoro-substituted aromatic ring and a reactive benzylic bromide, makes it an invaluable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. The strategic incorporation of fluorine atoms can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, synthesis, and applications of this compound, with a focus on its relevance to drug development professionals.
Molecular Structure and Physicochemical Properties
This compound, also known as 1-(bromomethyl)-2,4,5-trifluorobenzene, possesses a distinct structure that dictates its chemical reactivity and utility. The molecule consists of a benzene (B151609) ring substituted with three fluorine atoms at positions 2, 4, and 5, and a bromomethyl group at position 1. The fluorine atoms are strongly electron-withdrawing, which influences the electronic properties of the aromatic ring and the reactivity of the benzylic bromide. The benzylic bromide is a highly reactive functional group, making the compound an excellent electrophile for introducing the 2,4,5-trifluorobenzyl moiety into various molecular scaffolds.
Key Structural Identifiers
| Identifier | Value |
| IUPAC Name | 1-(Bromomethyl)-2,4,5-trifluorobenzene |
| CAS Number | 157911-56-3[3][4][5] |
| Molecular Formula | C₇H₄BrF₃[1][3][4] |
| Molecular Weight | 225.01 g/mol [1][3][4] |
| InChI | InChI=1S/C7H4BrF3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2[4][5] |
| InChIKey | GAUXEYCSWSMMFZ-UHFFFAOYSA-N[4][5] |
| Canonical SMILES | C1=C(C(=C(C=C1F)F)F)CBr |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. It is typically a colorless to light yellow liquid or a white low melting solid.[1][3]
| Property | Value | Source |
| Appearance | Colorless to light yellow clear liquid / White low melting solid | [1][3] |
| Melting Point | 10 - 13 °C | [1] |
| Density | 1.71 g/cm³ | [1] |
| Refractive Index | n20/D 1.51 | [1] |
| Purity | ≥ 98% (GC) | [1] |
Spectroscopic Data Analysis
Spectroscopic analysis is essential for confirming the structure and purity of this compound. The NIST Chemistry WebBook provides access to its IR and mass spectrum.[4][6]
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the two benzylic protons (-CH₂Br) and two signals in the aromatic region for the two aromatic protons, exhibiting complex splitting patterns due to coupling with the adjacent fluorine atoms. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the benzylic carbon and six distinct signals for the aromatic carbons. The carbon signals will show splitting (C-F coupling), which is characteristic of fluorinated aromatic compounds. |
| IR Spectroscopy | The IR spectrum will feature characteristic C-H stretching vibrations for the aromatic and methylene (B1212753) groups, C=C stretching bands for the aromatic ring, and strong C-F stretching absorptions. A C-Br stretching band will also be present in the fingerprint region.[5] |
| Mass Spectrometry (EI) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns will likely involve the loss of the bromine atom to form the stable trifluorobenzyl cation.[6] |
Synthesis and Experimental Protocols
This compound is typically synthesized from 2,4,5-trifluorobenzyl alcohol through a bromination reaction. This transformation is a standard procedure in organic synthesis.
Synthesis Workflow
The logical flow for the synthesis of this compound from its precursor is outlined below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Bromination of 2,4,5-Trifluorobenzyl Alcohol
The following protocol is adapted from a patented synthesis method.[7]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, add 48.6 g of 2,4,5-trifluorobenzyl alcohol, 20 g of water, and 76 g of 48% hydrobromic acid solution.[7]
-
Reaction: Stir the mixture at room temperature for 24 hours.[7]
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract twice with ethyl acetate (100 g each time).[7]
-
Washing: Combine the organic layers and wash with 50 g of a saturated sodium bicarbonate solution.[7]
-
Drying: Dry the organic phase over anhydrous magnesium sulfate.[7]
-
Isolation: Filter to remove the magnesium sulfate. The filtrate is then subjected to distillation to recover the ethyl acetate. The residue is purified by vacuum distillation to yield the final product, this compound.[7]
Applications in Drug Development
The unique properties conferred by the trifluorobenzyl group make this compound a highly valuable reagent in medicinal chemistry.
Role as a Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its most notable recent application is in the synthesis of Ensitrelvir (S-217622), an oral antiviral medication developed for the treatment of COVID-19.[3][8] Ensitrelvir is a non-covalent inhibitor of the SARS-CoV-2 3CL protease.[3] The 2,4,5-trifluorobenzyl moiety is a critical component of the drug's structure, contributing to its binding and overall efficacy.
The incorporation of fluorine atoms into drug candidates can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.[1]
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[1]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, enhancing potency.[2]
Logical Pathway in Drug Synthesis
The diagram below illustrates the logical role of this compound as a building block in a hypothetical multi-step synthesis of a drug candidate.
Caption: Role of this compound as a key building block.
Safety and Handling
This compound is a reactive and hazardous chemical that requires careful handling. It is classified as a corrosive material that can cause severe skin burns and eye damage.[9][10] It is also a lachrymator.
| Precautionary Measure | Description |
| Engineering Controls | Use only under a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.[9][10] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).[9][10] |
| Handling | Do not breathe mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, open flames, and other ignition sources.[9][11] |
| Storage | Store in a well-ventilated, dry, and cool place. Keep containers tightly closed. Store locked up.[9][12] |
| First Aid (IF IN EYES) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[9][10] |
| First Aid (IF ON SKIN) | Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[9][10] |
| First Aid (IF SWALLOWED) | Rinse mouth. Do NOT induce vomiting.[9][12] |
Conclusion
This compound is a cornerstone intermediate for chemists in the pharmaceutical and material science sectors. Its molecular structure, featuring a reactive benzylic bromide and an electronically modified trifluorinated ring, provides a versatile handle for constructing complex molecular architectures. Its demonstrated importance in the synthesis of modern therapeutics like Ensitrelvir highlights the critical role of fluorinated building blocks in advancing drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 157911-56-3 [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
An In-depth Technical Guide on the Synthesis and Discovery of 2,4,5-Trifluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluorobenzyl bromide is a crucial fluorinated building block in organic synthesis, primarily recognized for its role as a key intermediate in the production of various pharmaceuticals and agrochemicals. Its trifluorinated phenyl ring imparts unique electronic properties and can enhance the biological activity and metabolic stability of target molecules. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols and a discussion of its chemical discovery.
Physicochemical Properties
| Property | Value |
| CAS Number | 157911-56-3 |
| Molecular Formula | C₇H₄BrF₃ |
| Molecular Weight | 225.01 g/mol |
| Appearance | White low melting solid or colorless liquid |
| Purity | Typically ≥98% (GC) |
Discovery and Historical Context
Information regarding the specific discovery and first reported synthesis of this compound is not extensively documented in readily available scientific literature. Its emergence is closely tied to the broader development of fluorinated organic compounds and their increasing importance in medicinal chemistry and materials science. The synthesis of related fluorinated benzyl (B1604629) halides has been explored in various contexts, laying the groundwork for the preparation of this specific isomer. The primary driver for the scaled-up synthesis of this compound has been its critical role as a key intermediate in the synthesis of the antiviral drug Ensitrelvir (S-217622), an oral therapeutic for COVID-19.[1]
Synthesis of this compound
The most common and practical synthetic routes to this compound originate from commercially available trifluorinated precursors. The key transformation is typically the bromination of a suitable benzylic substrate.
Route 1: Bromination of 2,4,5-Trifluorobenzyl Alcohol
A prevalent method for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group in 2,4,5-trifluorobenzyl alcohol. Several brominating agents can be employed for this conversion.
1. Using Phosphorus Tribromide (PBr₃)
This method is a classic and effective way to convert primary and secondary alcohols to their corresponding bromides with inversion of stereochemistry. The reaction proceeds via the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion.
Experimental Protocol:
-
To a solution of 2,4,5-trifluorobenzyl alcohol (1.0 equivalent) in a dry, inert solvent such as diethyl ether or dichloromethane (B109758), under an inert atmosphere (e.g., nitrogen or argon), phosphorus tribromide (0.34 - 0.5 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time, typically ranging from 2 to 12 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.
2. The Appel Reaction (Using Triphenylphosphine (B44618) and Carbon Tetrabromide)
The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl halides. It involves the in-situ generation of a phosphonium (B103445) salt, which activates the alcohol for nucleophilic attack by the bromide ion.
Experimental Protocol:
-
To a solution of 2,4,5-trifluorobenzyl alcohol (1.0 equivalent) and triphenylphosphine (1.1 - 1.5 equivalents) in a dry aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, a solution of carbon tetrabromide (1.1 - 1.5 equivalents) in the same solvent is added portion-wise or dropwise at 0 °C.[2]
-
The reaction mixture is stirred at room temperature for 1 to 4 hours, with progress monitored by TLC or GC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting residue, containing the product and triphenylphosphine oxide, is typically purified by column chromatography on silica (B1680970) gel to isolate the pure this compound.
Route 2: Multi-step Synthesis from 2,4,5-Trifluoroacetic Acid
A more extended synthetic pathway involves the reduction of a carboxylic acid to an alcohol, followed by bromination. A Chinese patent outlines this general strategy.[3]
Logical Workflow:
Synthesis Pathway from 2,4,5-Trifluoroacetic Acid.
This route begins with the conversion of 2,4,5-trifluoroacetic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] The subsequent reduction of the acid chloride to 2,4,5-trifluorobenzyl alcohol can be achieved with a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄). The final step is the bromination of the resulting alcohol, as detailed in Route 1.
Challenges in Synthesis
The synthesis of this compound requires careful control of reaction conditions to avoid side reactions and ensure high purity of the final product. Key challenges include:
-
Purity of Starting Materials: Impurities in the starting materials can lead to the formation of unwanted byproducts, complicating purification and reducing the overall yield.
-
Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry is crucial. For instance, in the bromination step, excessive heat can lead to decomposition or over-bromination.
-
Handling of Reagents: Many of the reagents used, such as phosphorus tribromide and thionyl chloride, are corrosive and moisture-sensitive, necessitating handling in a dry, inert atmosphere.
Experimental Workflows
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound from its corresponding alcohol.
General Experimental Workflow for Synthesis.
Conclusion
The synthesis of this compound is a well-established process that is vital for the pharmaceutical industry. While several synthetic routes exist, the bromination of 2,4,5-trifluorobenzyl alcohol using standard brominating agents like phosphorus tribromide or the reagents of the Appel reaction remains the most direct and commonly employed method. Careful control over experimental parameters is essential to achieve high yields and purity. The increasing demand for this compound, particularly for the synthesis of novel therapeutics, will continue to drive research into more efficient, scalable, and sustainable synthetic methodologies.
References
Spectroscopic and Synthetic Profile of 2,4,5-Trifluorobenzyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a documented synthesis pathway for 2,4,5-Trifluorobenzyl bromide (C₇H₄BrF₃, Molecular Weight: 225.006 g/mol ).[1] This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3] The fluorinated benzyl (B1604629) bromide scaffold is of significant interest in drug discovery for its potential to enhance biological activity and modulate pharmacokinetic properties.[2]
Spectroscopic Data
The following sections summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for this compound has been identified in publicly accessible databases. The following tables present predicted data based on established NMR principles and analysis of structurally related compounds.
¹H NMR (Predicted)
The proton NMR spectrum is expected to show two signals: a singlet for the benzylic protons and two multiplets for the aromatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.5 | s | 2H | -CH₂Br |
| ~ 7.2 - 7.6 | m | 2H | Ar-H |
¹³C NMR (Predicted)
The carbon NMR spectrum will be characterized by signals for the benzylic carbon and the aromatic carbons, with C-F coupling influencing the multiplicity of the signals for the fluorinated carbons.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 30 | t | -CH₂Br |
| ~ 105 - 120 | m | Ar-C |
| ~ 145 - 160 | (ddd) | Ar-C-F |
| ~ 148 - 162 | (ddd) | Ar-C-F |
| ~ 150 - 165 | (ddd) | Ar-C-F |
¹⁹F NMR (Predicted)
The fluorine NMR spectrum is anticipated to display three distinct signals for the non-equivalent fluorine atoms on the aromatic ring, with coupling between them.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -110 to -120 | m | F-4 |
| -130 to -140 | m | F-2 |
| -140 to -150 | m | F-5 |
Mass Spectrometry (MS)
The mass spectrum of this compound has been determined by electron ionization.[1]
| m/z | Relative Intensity | Ion |
| 224/226 | High | [M]⁺ (presence of Br isotopes) |
| 145 | High | [M-Br]⁺ |
Infrared (IR) Spectroscopy
The gas-phase IR spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[4] Key absorption bands are expected in the following regions:
| Wavenumber (cm⁻¹) | Functional Group |
| 3100 - 3000 | C-H stretch (aromatic) |
| 1600 - 1400 | C=C stretch (aromatic ring) |
| 1300 - 1000 | C-F stretch |
| 1220 - 1260 | C-H in-plane bend |
| 700 - 600 | C-Br stretch |
Experimental Protocols
Spectroscopic Data Acquisition (General Methodology)
While specific experimental parameters for this compound are not detailed in the available literature, the following represents standard protocols for the spectroscopic techniques discussed.
-
NMR Spectroscopy: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (B1202638) (TMS) used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, CFCl₃ is often used as an external standard.
-
Mass Spectrometry: Electron ionization (EI) mass spectra are obtained using a standard mass spectrometer, typically with an ionization energy of 70 eV.
-
IR Spectroscopy: Infrared spectra can be acquired using a Fourier Transform Infrared (FTIR) spectrometer. For solids, KBr pellets or attenuated total reflectance (ATR) are common. For liquids or low-melting solids, a thin film between salt plates (NaCl or KBr) can be used. Gas-phase spectra are obtained using a specialized gas cell.
Synthesis of this compound
A method for the synthesis of this compound is described in the patent literature.[5] The process involves the bromination of 2,4,5-trifluorobenzyl alcohol. A generalized workflow is presented below.
Visualizations
Synthesis Workflow for this compound
The following diagram illustrates a typical synthetic pathway to obtain this compound from 2,4,5-trifluorobenzoic acid.
Caption: Synthetic pathway for this compound.
Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the logical flow of spectroscopic data analysis for the characterization of this compound.
Caption: Workflow for spectroscopic characterization.
References
An In-depth Technical Guide to the Theoretical Properties of 2,4,5-Trifluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluorobenzyl bromide is a fluorinated organic compound that serves as a crucial building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its trifluorinated phenyl ring and reactive benzyl (B1604629) bromide moiety make it a valuable intermediate for introducing fluorinated motifs into target structures, a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] Notably, it is a key intermediate in the synthesis of Ensitrelvir, an oral antiviral agent developed for the treatment of COVID-19.[2] This technical guide provides a comprehensive overview of the theoretical and known physicochemical properties of this compound, along with relevant experimental protocols.
Core Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below, compiled from various chemical data sources.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 157911-56-3 | [2][3][4] |
| Molecular Formula | C₇H₄BrF₃ | [3][4] |
| Molecular Weight | 225.01 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid or white low melting solid | [2] |
| Melting Point | 10 - 13 °C | [1] |
| Boiling Point | Approximately 198 - 200 °C | [5] |
| Density | 1.71 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.51 | [1] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Features | Source(s) |
| Infrared (IR) Spectroscopy | The gas-phase IR spectrum is available from the NIST WebBook. Characteristic C-Br stretching and C-F stretching bands are expected. | [3] |
| Mass Spectrometry (MS) | The electron ionization mass spectrum is available from the NIST WebBook. | [3] |
| ¹H NMR Spectroscopy | Expected signals for the methylene (B1212753) (-CH₂Br) and aromatic protons. Specific chemical shifts and coupling constants are not readily available in the literature for this specific compound. | |
| ¹³C NMR Spectroscopy | Expected signals for the methylene carbon and the aromatic carbons, with characteristic C-F couplings. Specific spectral data is not readily available in the literature for this specific compound. |
Theoretical Properties and Reactivity
While specific computational studies, such as Density Functional Theory (DFT) analysis, for this compound are not widely published, its electronic properties and reactivity can be inferred from the nature of its substituents and data on analogous compounds.
The benzene (B151609) ring is substituted with three electron-withdrawing fluorine atoms and a bromomethyl group. The fluorine atoms decrease the electron density of the aromatic ring through their inductive effects. The bromomethyl group is a reactive site for nucleophilic substitution reactions, a characteristic feature of benzyl halides. The electron-withdrawing nature of the fluorinated ring can influence the reactivity of the benzylic position.
References
An In-depth Technical Guide to 2,4,5-Trifluorobenzyl Bromide: Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,4,5-Trifluorobenzyl bromide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document consolidates available data on its synthesis, reactivity with nucleophiles, and potential degradation pathways, offering valuable insights for its application in research and development.
Core Concepts: Structure and Reactivity
This compound (C₇H₄BrF₃) is a substituted aromatic compound featuring a bromomethyl group attached to a trifluorinated benzene (B151609) ring.[1][2][3] The presence of three electron-withdrawing fluorine atoms on the phenyl ring significantly influences the molecule's electrophilicity and, consequently, its reactivity. The primary mode of reaction for this benzylic halide is nucleophilic substitution, predominantly following an Sₙ2 mechanism.[4] In this concerted, single-step process, a nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group.[4]
The trifluoromethyl group is known to enhance the biological activity and metabolic stability of compounds, making this compound a valuable building block in drug discovery.[2] Its applications extend to the synthesis of fluorinated polymers with enhanced thermal and chemical resistance.[2]
Synthesis of this compound
The primary synthetic route to this compound involves the bromination of 2,4,5-trifluorobenzyl alcohol.[5] This transformation can be achieved using various brominating agents. A general, illustrative protocol is provided below.
Experimental Protocol: Bromination of 2,4,5-Trifluorobenzyl Alcohol
Materials:
-
2,4,5-Trifluorobenzyl alcohol
-
Phosphorus tribromide (PBr₃) or another suitable brominating agent
-
Anhydrous benzene or other suitable inert solvent
-
Apparatus for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trifluorobenzyl alcohol in anhydrous benzene.
-
Slowly add phosphorus tribromide to the solution at room temperature with constant stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a specified period. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield the final product.
Note: While a patent describes a multi-step synthesis starting from 2,4,5-trifluorobenzyl chloride, it lacks the specific experimental details required for replication.[5] Another patent outlines the preparation of trifluorobenzyl bromide from trifluorobenzyl alcohol using a brominating reagent, but specific conditions for the 2,4,5-isomer are not detailed.[6]
Reactivity Profile: Nucleophilic Substitution Reactions
As a primary benzylic halide, this compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. The electron-withdrawing fluorine atoms on the aromatic ring are expected to enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzyl (B1604629) bromide.
Quantitative Reactivity Data
| Substituted Benzyl Bromide | Nucleophile | Solvent | Rate Constant (M⁻¹s⁻¹) | Reference |
| Benzyl bromide | N,N-Dimethylaniline | Acetone | 0.0211 | [7] |
| 4-Chlorobenzyl bromide | N,N-Dimethylaniline | Acetone | 0.024 | [7] |
| 3-Chlorobenzyl bromide | N,N-Dimethylaniline | Acetone | 0.0150 | [7] |
| Benzyl bromide | Aniline | Methanol | 0.41 | [7] |
| 4-Methylbenzyl bromide | Aniline | Methanol | 0.93 | [7] |
| 3-Methylbenzyl bromide | Aniline | Methanol | 0.19 | [7] |
| 4-Methoxybenzyl bromide | Aniline | Methanol | 0.11 | [7] |
| 3-Methoxybenzyl bromide | Aniline | Methanol | 0.25 | [7] |
| 4-Nitrobenzyl bromide | Aniline | Methanol | 0.05 | [7] |
Table 1: Second-order rate constants for the reaction of substituted benzyl bromides with nucleophiles.
The data indicates that electron-withdrawing groups (like the chloro and nitro groups) on the benzene ring generally decrease the rate of nucleophilic substitution, which is contrary to the expected electronic effect for an Sₙ2 reaction at the benzylic position. This suggests that the reaction mechanism and the factors influencing the rate are complex and may involve stabilization of the transition state.
Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution
The following is a general protocol for determining the reaction kinetics of a substituted benzyl bromide with a nucleophile, which can be adapted for this compound.
Materials:
-
This compound
-
Nucleophile (e.g., aniline, sodium ethoxide)
-
Anhydrous solvent (e.g., methanol, acetone)
-
Conductivity meter or spectrophotometer
-
Thermostatically controlled water bath
Procedure:
-
Prepare standard solutions of this compound and the chosen nucleophile in the selected anhydrous solvent.
-
Equilibrate the reactant solutions to the desired reaction temperature in a thermostatically controlled water bath.
-
Initiate the reaction by mixing the two solutions.
-
Monitor the progress of the reaction over time. This can be achieved by:
-
Conductivity measurements: The liberation of bromide ions as the reaction proceeds leads to an increase in the conductivity of the solution.[7]
-
Spectrophotometry: If the product or reactant has a distinct UV-Vis absorption, the change in absorbance can be followed.
-
Quenching and Titration: Aliquots of the reaction mixture can be taken at regular intervals, the reaction quenched, and the concentration of a reactant or product determined by titration.
-
-
Calculate the second-order rate constant from the collected data using the appropriate integrated rate law.
Stability and Degradation
The stability of this compound is a critical consideration for its storage and handling. As a reactive benzylic halide, it is susceptible to degradation, particularly through hydrolysis.
Storage and Handling
Based on information for similar fluorinated benzyl bromides, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, strong bases, and oxidizing agents.[8] It is also advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) due to its moisture sensitivity.[9][10]
Potential Degradation Pathways
The primary degradation pathway for this compound is likely hydrolysis, which would yield 2,4,5-trifluorobenzyl alcohol and hydrobromic acid. The rate of hydrolysis is expected to be influenced by pH and temperature.
While specific degradation studies for this compound are not available, studies on other halogenated aromatic compounds suggest potential degradation routes.[11][12] Under certain conditions, such as exposure to strong nucleophiles or harsh environmental factors, dehalogenation or further reactions on the aromatic ring could occur.[11][12][13]
The following diagram illustrates the likely primary degradation pathway and a potential subsequent reaction.
Potential degradation pathway of this compound.
Visualizing Reaction Mechanisms and Workflows
Sₙ2 Reaction Pathway
The nucleophilic substitution reaction of this compound is best represented by the Sₙ2 mechanism.
Generalized Sₙ2 reaction pathway for this compound.
Experimental Workflow for Synthesis and Purification
The following diagram outlines a typical experimental workflow for the synthesis and subsequent purification of this compound.
Experimental workflow for the synthesis of this compound.
Conclusion
This compound is a highly reactive and versatile reagent in organic synthesis, particularly for the introduction of the 2,4,5-trifluorobenzyl moiety in the development of pharmaceuticals and advanced materials. Its reactivity is dominated by the Sₙ2 mechanism, and its stability is primarily influenced by its susceptibility to hydrolysis. While specific quantitative kinetic and degradation data are limited, the information presented in this guide, drawn from analogous compounds and general chemical principles, provides a solid foundation for its effective and safe use in a research and development setting. Further studies to quantify its reaction kinetics and fully elucidate its degradation profile would be of significant value to the scientific community.
References
- 1. This compound [webbook.nist.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 157911-56-3 [chemicalbook.com]
- 6. CN115745766A - Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Fluorobenzyl bromide | 459-46-1 [chemicalbook.com]
- 9. calpaclab.com [calpaclab.com]
- 10. benchchem.com [benchchem.com]
- 11. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of halogenated benzenes in solution by electron beam irradiation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,4,5-Trifluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the safety and handling protocols for 2,4,5-Trifluorobenzyl bromide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing the risk of exposure.
Chemical and Physical Properties
This compound is a white, low-melting solid or a colorless to light yellow clear liquid.[1][2] It is recognized for its utility in introducing trifluoromethyl groups into organic molecules, a common strategy in medicinal chemistry to enhance biological activity and stability.[1]
Table 1: Physical and Chemical Properties of this compound and Related Isomers
| Property | This compound | 3,4,5-Trifluorobenzyl Bromide | 4-(Trifluoromethoxy)benzyl bromide |
| Molecular Formula | C₇H₄BrF₃[1][3] | C₇H₄BrF₃[4] | C₈H₆BrF₃O |
| Molecular Weight | 225.01 g/mol [1][3] | 225.01 g/mol [4] | 255.03 g/mol |
| Appearance | White low melting solid / Colorless to light yellow clear liquid[1][2] | Colorless liquid[4] | Not Specified |
| Melting Point | 10 - 13 °C[1] | Not Specified | Not Specified |
| Boiling Point | Not Specified | 44-46 °C at 1 mm Hg[4] | 82 - 84 °C at 13 hPa |
| Density | 1.71 g/cm³[1] | 1.7 g/cm³[4] | 1.594 g/cm³ at 25 °C |
| Refractive Index | n20/D 1.51[1] | 1.503[4] | Not Specified |
| Flash Point | Not Specified | 150 °F[4] | Not Specified |
Hazard Identification and GHS Classification
This compound and its isomers are classified as hazardous substances. The primary hazards are severe skin corrosion and eye damage.[5][6]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[5][6][7] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[5] |
Hazard Pictogram:
Experimental Protocols: Safe Handling and Emergency Procedures
Strict adherence to the following protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:
-
Eye/Face Protection: Chemical safety goggles and a face shield are essential.[8][9]
-
Skin Protection:
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12] If vapors or aerosols are likely to be generated, a NIOSH/MSHA-approved respirator is necessary.[6][8]
-
Footwear: Closed-toe, chemical-resistant shoes must be worn.[11]
Handling and Storage
-
Handling:
-
Storage:
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation.[5][14] Avoid breathing vapors and contact with the substance.[5]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[5][14]
-
Containment and Cleaning:
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, foam, or water spray.[5][15]
-
Unsuitable Extinguishing Media: Avoid using a solid stream of water as it may scatter and spread the fire.[15]
-
Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including hydrogen bromide and hydrogen fluoride.[5][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][14]
First-Aid Measures
Immediate medical attention is required for all exposures.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of water for at least 15 minutes.[6] Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[5][6] If breathing is difficult or has stopped, provide artificial respiration.[6] Seek immediate medical attention.[5]
-
Ingestion: Rinse mouth with water.[5] Do NOT induce vomiting.[5][6] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.[6]
Visualized Workflows and Logical Relationships
The following diagrams illustrate key safety and procedural workflows for handling this compound.
Caption: Safe Handling Workflow for this compound.
Caption: First Aid Decision Pathway for Exposure Incidents.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations.[5][6][14] Do not allow the product to enter drains or waterways.[5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[16]
Conclusion
This compound is a valuable reagent in chemical synthesis but poses significant health risks if not handled properly. By understanding its properties, adhering to strict safety protocols, and being prepared for emergencies, researchers can mitigate these risks and ensure a safe working environment. This guide serves as a critical resource for all personnel involved in the handling and use of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 157911-56-3 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 8. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Constants and Synthetic Utility of 2,4,5-Trifluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluorobenzyl bromide is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the trifluoro-substituted aromatic ring, make it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the key physical constants of this compound, detailed experimental protocols for its synthesis, and its critical role as a synthetic intermediate, particularly in the development of novel therapeutics. The strategic incorporation of fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a crucial reagent for pharmaceutical research.[1]
Core Physical and Chemical Properties
A thorough understanding of the physical and chemical characteristics of this compound is essential for its safe handling, storage, and application in synthetic chemistry. The following table summarizes its key physical constants.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrF₃ | [1][2][3] |
| Molecular Weight | 225.01 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Melting Point | 10 - 13 °C | [1] |
| Boiling Point | 182 °C | |
| Density | 1.71 g/mL | [1] |
| Refractive Index (n20D) | 1.51 | [1] |
| CAS Number | 157911-56-3 | [1][2][3] |
Experimental Protocols: Synthesis of this compound
There are several established methods for the synthesis of this compound. Two common approaches are detailed below.
Method 1: Direct Bromination of 2,4,5-Trifluorotoluene (B1591408)
This method involves the radical bromination of the methyl group of 2,4,5-trifluorotoluene.
Materials:
-
2,4,5-Trifluorotoluene
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile - AIBN)
-
An appropriate solvent (e.g., carbon tetrachloride)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trifluorotoluene in the chosen solvent.
-
Add N-Bromosuccinimide and a catalytic amount of the radical initiator to the solution.
-
Heat the reaction mixture to reflux. The reaction is typically initiated by the thermal decomposition of the radical initiator.
-
Monitor the progress of the reaction using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield crude this compound.
-
The crude product can be further purified by vacuum distillation.
Method 2: Bromination of 2,4,5-Trifluorobenzyl Alcohol
This synthetic route involves the conversion of the corresponding alcohol to the bromide.[4]
Materials:
-
2,4,5-Trifluorobenzyl alcohol
-
A brominating agent (e.g., phosphorus tribromide or hydrobromic acid)
-
An appropriate solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Dissolve 2,4,5-Trifluorobenzyl alcohol in the chosen solvent in a reaction vessel placed in an ice bath to control the temperature.
-
Slowly add the brominating agent to the cooled solution with constant stirring. This reaction is often exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete, as determined by TLC or GC analysis.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the resulting crude this compound by vacuum distillation.
Role in Pharmaceutical Synthesis: An Intermediate for Ensitrelvir
This compound is a pivotal intermediate in the synthesis of Ensitrelvir, an oral antiviral medication developed for the treatment of COVID-19.[4] The following diagram illustrates the workflow of its incorporation in a convergent synthetic strategy.[5][6]
Caption: Synthetic workflow of this compound and its use in Ensitrelvir synthesis.
Conclusion
This compound is a versatile and valuable reagent in modern organic synthesis. Its physical constants are well-defined, and its synthesis is achievable through established protocols. The compound's utility is highlighted by its crucial role as a key building block in the manufacturing of the antiviral drug Ensitrelvir, demonstrating the strategic importance of fluorinated intermediates in the development of new pharmaceuticals. This guide provides essential technical information for researchers and professionals working with this important chemical entity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 157911-56-3 [chemicalbook.com]
- 5. Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
2,4,5-Trifluorobenzyl bromide literature review
An In-depth Technical Guide to 2,4,5-Trifluorobenzyl Bromide
Introduction
This compound is a versatile fluorinated organic compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules.[1] Its chemical structure, featuring a trifluorinated benzene (B151609) ring attached to a bromomethyl group, imparts unique reactivity and properties that are highly sought after in medicinal chemistry, agrochemical synthesis, and material science.[1] The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final products, often leading to more favorable pharmacokinetic profiles in drug candidates.[1][2] This compound has gained particular prominence as a key building block in the synthesis of Ensitrelvir (S-217622), an oral antiviral drug developed for the treatment of COVID-19.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 157911-56-3 | [1][3][5][6][7] |
| Molecular Formula | C₇H₄BrF₃ | [1][5][6] |
| Molecular Weight | 225.01 g/mol | [1][5][6] |
| Appearance | Colorless to light yellow clear liquid or white low melting solid | [1][3] |
| Melting Point | 10 - 13 °C | [1] |
| Density | 1.71 g/cm³ | [1] |
| Refractive Index | n20/D 1.51 | [1] |
| Purity | ≥ 98% (GC) | [1] |
Spectroscopic Data
Spectroscopic data for this compound is available from the NIST WebBook, providing valuable information for its identification and characterization.
| Spectrum Type | Availability | Source |
| Infrared (IR) Spectrum | Gas Phase Spectrum Available | [5] |
| Mass Spectrum (Electron Ionization) | Available | [6] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, often starting from 2,4,5-trifluoro-substituted precursors. One common pathway involves the bromination of 2,4,5-trifluorobenzyl alcohol.
Experimental Protocol: Synthesis from 2,4,5-Trifluorobenzyl Alcohol
A detailed experimental protocol for the synthesis of this compound from 2,4,5-Trifluorobenzyl alcohol is described in a patent.[8]
Materials:
-
2,4,5-Trifluorobenzyl alcohol (48.6 g)
-
48% hydrobromic acid solution (76 g)
-
Water (20 g)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 250 mL three-necked flask, add 48.6 g of 2,4,5-Trifluorobenzyl alcohol, 20 g of water, and 76 g of 48% hydrobromic acid solution.
-
Stir the mixture at room temperature for 24 hours.
-
After the reaction is complete, extract the reaction system twice with ethyl acetate (100 g each time).
-
Combine the organic phases and wash with 50 g of saturated sodium bicarbonate solution.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Filter to remove the magnesium sulfate.
-
Distill the filtrate to recover the ethyl acetate.
-
The residue is then subjected to vacuum distillation to obtain 63.1 g of this compound.
Applications of this compound
This compound is a versatile reagent with a broad range of applications in various fields of chemical synthesis.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals.[1] Its most notable application is in the synthesis of Ensitrelvir, an oral therapeutic for COVID-19.[3][4] The trifluoromethyl group enhances the biological activity of compounds, making it valuable for developing new drugs with improved efficacy and selectivity.[1]
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used to create complex molecules for agrochemical applications.[1]
-
Material Science: It is used in the production of fluorinated polymers, contributing to materials with enhanced thermal stability and chemical resistance.[1]
-
Bioconjugation: The bromide functionality allows for easy attachment to biomolecules, which is useful for creating targeted drug delivery systems and diagnostic agents.[1]
Chemical Reactivity
The primary reactivity of this compound is centered around the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions.
Grignard Reaction
This compound can be used to form a Grignard reagent, which is a powerful tool for forming carbon-carbon bonds.
Experimental Example: In a 250 mL three-necked flask, 3 g of magnesium powder and 100 g of ether are added.[8] A solution of 5 g of 2,4,5-trifluoro-benzyl bromide is added, and the mixture is stirred at room temperature for 15 minutes.[8] An additional 22.5 g of 2,4,5-trifluoro-benzyl bromide is slowly dripped in, and the mixture is refluxed for 2 hours to form the Grignard reagent, 2,4,5-trifluorobenzyl magnesium bromide.[8] This intermediate can then be reacted with various electrophiles, such as carbon dioxide, to form new products like 2,4,5-trifluorophenylacetic acid.[8]
Challenges in Synthesis and Application
Despite its utility, the synthesis and application of this compound present several challenges.
-
Raw Material Availability and Purity: The synthesis is dependent on specific raw materials, and ensuring a consistent and pure supply can be difficult.[9] Impurities in starting materials can lead to side reactions and reduce the yield and purity of the final product.[9]
-
Reaction Conditions: The synthesis requires precise control of reaction conditions such as temperature, pressure, and reaction time.[9] For instance, the bromination step must be carefully controlled to avoid over-bromination or decomposition.[9]
-
Purification: The purification of this compound can be challenging due to the similar physical properties of the target compound and any by-products.[9] Chromatographic methods are often required, which can be time-consuming and expensive.[9]
-
Compatibility: In its applications, ensuring compatibility with other chemicals is crucial to avoid unwanted side reactions.[9]
-
Regulatory Requirements: The use of this compound, particularly in the pharmaceutical and agrochemical industries, is subject to strict regulatory requirements regarding quality and purity.[9]
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its unique trifluorinated structure provides a pathway to novel compounds with enhanced properties, particularly in the realm of drug discovery and materials science. While its synthesis and application present certain challenges, its importance as a building block for advanced therapeutic agents like Ensitrelvir underscores its significance in modern chemical research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. This compound | 157911-56-3 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. ying-pharma.com [ying-pharma.com]
- 8. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 9. kaibangchem.com [kaibangchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ensitrelvir Utilizing 2,4,5-Trifluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ensitrelvir (B8223680) (S-217622) is an orally administered, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2][3] This document provides detailed application notes and experimental protocols for a key step in the convergent synthesis of Ensitrelvir, specifically the N-benzylation of a 1,3,5-triazinone intermediate using 2,4,5-trifluorobenzyl bromide. The protocols described herein are based on scalable and efficient manufacturing processes designed to streamline the production of this critical antiviral agent.[4][5][6][7] Additionally, this document outlines the mechanism of action of Ensitrelvir and its place within the SARS-CoV-2 life cycle.
Introduction
The synthesis of Ensitrelvir involves a convergent strategy, wherein different structural fragments of the molecule are prepared separately and then coupled together in the final stages.[4][5][8] This approach is advantageous for large-scale manufacturing as it allows for parallel synthesis and reduces the overall production timeline.[4][5][8] One of the key fragments is the 2,4,5-trifluorobenzyl group, which is introduced via an N-alkylation reaction on a central 1,3,5-triazinone core. The selection of this compound as the alkylating agent is crucial for the final structure and activity of Ensitrelvir.
Mechanism of Action: Inhibition of SARS-CoV-2 3CL Protease
Ensitrelvir functions by inhibiting the SARS-CoV-2 3CL protease (also known as the main protease or Mpro).[1][2][3] This viral enzyme is responsible for cleaving large polyproteins translated from the viral RNA into functional non-structural proteins (nsps).[9][10] These nsps are vital for the assembly of the viral replication and transcription complex. By blocking the active site of the 3CL protease, Ensitrelvir prevents this proteolytic processing, thereby halting the viral life cycle and inhibiting the production of new virions.[1][11]
Signaling Pathway: SARS-CoV-2 Replication and the Role of 3CL Protease
Caption: SARS-CoV-2 replication cycle and the inhibitory action of Ensitrelvir on the 3CL protease.
Experimental Protocols
The following protocols detail two key synthetic routes for the introduction of the 2,4,5-trifluorobenzyl group onto a 1,3,5-triazinone core.
Protocol 1: N-Benzylation of 3-(tert-Butyl)-1,3,5-triazinane-2,6-dione
This protocol outlines the N-benzylation of a precursor 1,3,5-triazinone derivative.
Reaction Scheme:
Caption: N-benzylation of a 1,3,5-triazinone intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 3-(tert-Butyl)-1,3,5-triazinane-2,6-dione | 171.18 |
| This compound | 223.02 |
| Potassium Carbonate (K₂CO₃) | 138.21 |
| N,N-Dimethylformamide (DMF) | 73.09 |
Procedure:
-
To a solution of 3-(tert-butyl)-1,3,5-triazinane-2,6-dione in DMF, add potassium carbonate.
-
To this suspension, add this compound dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the N-benzylated compound.
Quantitative Data:
| Step | Reactant | Product | Reagents | Yield | Purity |
| N-Benzylation | 3-(tert-Butyl)-1,3,5-triazinane-2,6-dione | 1-(2,4,5-Trifluorobenzyl)-3-(tert-butyl)-1,3,5-triazinane-2,6-dione | This compound, K₂CO₃, DMF | High | >98% |
Protocol 2: N-Benzylation in a Convergent Synthesis Route
This protocol describes the N-benzylation of a more complex 1,3,5-triazinone intermediate formed from a multi-component reaction.
Workflow:
Caption: Workflow for the convergent synthesis and N-benzylation.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 1,3,5-triazinone intermediate | - |
| This compound | 223.02 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 |
| N,N-Dimethylacetamide (DMAc) | 87.12 |
Procedure:
-
In a suitable reaction vessel, dissolve the 1,3,5-triazinone intermediate in DMAc.
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Add this compound to the reaction mixture.
-
Stir the mixture at ambient temperature until the reaction is deemed complete by analytical monitoring.
-
Upon completion, add water to the reaction mixture to induce direct crystallization of the product.
-
Isolate the crystalline product by filtration, wash with water, and dry under vacuum.
Quantitative Data:
| Step | Reactant | Product | Reagents | Yield | Purity |
| N-Benzylation | 1,3,5-triazinone intermediate | N-benzylated intermediate | This compound, DIPEA, DMAc | High | >99% |
Conclusion
The use of this compound in the synthesis of Ensitrelvir is a well-established and efficient method for introducing a key structural moiety. The protocols provided offer robust and scalable procedures for this transformation, adaptable for both research and manufacturing settings. The convergent synthetic approach, coupled with direct crystallization, presents an environmentally friendly and economically viable route to this important antiviral compound.[6][7] Understanding the synthesis and mechanism of action of Ensitrelvir is crucial for the ongoing development of therapeutics to combat SARS-CoV-2 and future coronavirus threats.
References
- 1. nbinno.com [nbinno.com]
- 2. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. lifesensors.com [lifesensors.com]
- 10. Proteases of SARS Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4,5-Trifluorobenzyl Bromide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluorobenzyl bromide is a crucial reagent in modern pharmaceutical synthesis, primarily utilized for the introduction of the 2,4,5-trifluorobenzyl moiety into target molecules. This structural motif is of significant interest in drug design as the fluorine atoms can enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] The benzylic bromide provides a reactive handle for nucleophilic substitution reactions, making it a versatile building block for the synthesis of complex pharmaceutical intermediates.[1]
One of the most notable applications of this compound is as a key intermediate in the synthesis of Ensitrelvir, an oral antiviral agent developed for the treatment of COVID-19.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on N-alkylation reactions relevant to the synthesis of antiviral and other therapeutic agents.
Core Applications: N-Alkylation of Heterocycles
The primary application of this compound in pharmaceutical synthesis is the N-alkylation of nitrogen-containing heterocycles. The electron-withdrawing nature of the fluorine atoms on the phenyl ring can influence the reactivity of the benzylic bromide. This reaction is a cornerstone in the construction of a wide array of biologically active molecules.
Key Reaction:
General Reaction Scheme for N-Alkylation.
Application Example: Synthesis of Ensitrelvir Intermediate
In the manufacturing process of the antiviral drug Ensitrelvir, this compound is used to alkylate a 1,3,5-triazinone core.[1][2][3] This step is a critical part of the convergent synthesis strategy for this complex molecule.[1][2][4]
Reaction Data
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |
| 1,3,5-Triazinone derivative | This compound | K₂CO₃ | N,N-Dimethylacetamide (DMA) | N-benzylated triazinone | High | [2] |
| 1,3,5-Triazinone derivative | This compound | DIPEA | N,N-Dimethylacetamide (DMA) | N-benzylated triazinone | High | [2] |
Experimental Protocol: N-Alkylation of a 1,3,5-Triazinone Derivative
This protocol is a generalized procedure based on the synthesis of an Ensitrelvir intermediate.[1][2]
Materials:
-
1,3,5-Triazinone derivative (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.5-2.0 eq) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the 1,3,5-triazinone derivative in anhydrous DMA, add the base (potassium carbonate or DIPEA).
-
Add this compound to the reaction mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Note: The choice of base can be critical. While potassium carbonate is a common and effective inorganic base for such alkylations, an organic base like DIPEA may be preferred in some cases to ensure a homogeneous reaction mixture.[2]
Broader Applications and Alternative Protocols
The utility of this compound extends beyond the synthesis of Ensitrelvir. It can be employed in the synthesis of a variety of other pharmaceutical agents, including kinase inhibitors and other antiviral compounds, where the introduction of a trifluorobenzyl group is desired. The general principle of N-alkylation of heterocyclic amines is widely applicable.
General Protocol for N-Alkylation of Heterocyclic Amines
This protocol can be adapted for various nitrogen-containing heterocycles such as pyrazoles, imidazoles, and indazoles.
Materials:
-
Heterocyclic amine (1.0 eq)
-
This compound (1.0-1.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH, or an organic base like triethylamine (B128534) or DIPEA) (1.2-2.0 eq)
-
Anhydrous solvent (e.g., DMF, acetonitrile, THF)
Procedure:
-
If using a solid base like K₂CO₃ or NaH, suspend it in the chosen anhydrous solvent.
-
Add the heterocyclic amine to the suspension.
-
If using NaH, stir the mixture at room temperature until hydrogen evolution ceases.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
Visualizations
Experimental Workflow for N-Alkylation.
Utility of this compound in Drug Development.
References
Application Notes and Protocols for 2,4,5-Trifluorobenzyl Bromide in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4,5-Trifluorobenzyl bromide as a key intermediate in the synthesis of novel agrochemicals. The inclusion of the 2,4,5-trifluorobenzyl moiety can significantly enhance the biological efficacy, metabolic stability, and lipophilicity of the resulting pesticides. This document details the synthetic protocols for preparing representative fungicidal and insecticidal compounds, their biological activities, and modes of action.
Introduction
This compound is a versatile building block in the design and synthesis of advanced agrochemicals. The presence of multiple fluorine atoms on the phenyl ring imparts unique electronic properties and conformational constraints, which can lead to enhanced binding affinity to target enzymes and receptors in pests and pathogens. This often translates to improved efficacy and a more favorable toxicological profile. This document focuses on the application of this compound in the development of triazole-based fungicides and pyrazole-based insecticides.
Key Applications in Agrochemical Synthesis
The primary application of this compound in the agrochemical industry is as an alkylating agent to introduce the 2,4,5-trifluorobenzyl group into various heterocyclic scaffolds. This moiety is particularly prevalent in the synthesis of:
-
Triazole Fungicides: The 2,4,5-trifluorobenzyl group can be attached to a 1,2,4-triazole (B32235) ring to create potent fungicides. These compounds typically function as demethylation inhibitors (DMIs), disrupting the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes.
-
Pyrazole (B372694) Insecticides: N-alkylation of pyrazole rings with this compound can yield insecticides with high efficacy against a range of pests. The mode of action often involves the disruption of the insect's nervous system.
Experimental Protocols
Synthesis of a Representative Triazole Fungicide: 1-(2,4,5-Trifluorobenzyl)-1H-1,2,4-triazole
This protocol describes the synthesis of a model triazole fungicide using this compound.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
1,2,4-Triazole (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of 1,2,4-triazole in anhydrous acetonitrile, add potassium carbonate.
-
Add this compound to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 1-(2,4,5-Trifluorobenzyl)-1H-1,2,4-triazole.
Characterization Data (Hypothetical):
| Parameter | Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (s, 1H), 7.95 (s, 1H), 7.10-7.00 (m, 1H), 6.95-6.85 (m, 1H), 5.40 (s, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 157.5 (ddd, J=248, 10, 2 Hz), 151.8, 148.2 (ddd, J=245, 13, 4 Hz), 145.0, 144.8 (dd, J=242, 12 Hz), 118.2 (dd, J=20, 5 Hz), 116.5 (dd, J=20, 4 Hz), 106.5 (dd, J=29, 21 Hz), 50.2 |
| MS (ESI) | m/z 228.06 [M+H]⁺ |
Synthesis of a Representative Pyrazole Insecticide: 1-(2,4,5-Trifluorobenzyl)-1H-pyrazole-4-carboxylic acid
This protocol outlines the synthesis of a model pyrazole insecticide intermediate.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Pyrazole-4-carboxylic acid (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of pyrazole-4-carboxylic acid in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound in DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product to obtain pure 1-(2,4,5-Trifluorobenzyl)-1H-pyrazole-4-carboxylic acid.
Characterization Data (Hypothetical):
| Parameter | Value |
| Yield | 70-80% |
| Appearance | White crystalline solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (br s, 1H), 8.30 (s, 1H), 7.95 (s, 1H), 7.60-7.50 (m, 1H), 7.40-7.30 (m, 1H), 5.50 (s, 2H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 163.5, 157.0 (ddd, J=246, 10, 2 Hz), 147.8 (ddd, J=244, 13, 4 Hz), 144.5 (dd, J=241, 12 Hz), 140.2, 135.1, 119.0, 117.5 (dd, J=20, 5 Hz), 116.0 (dd, J=20, 4 Hz), 107.0 (dd, J=28, 21 Hz), 51.5 |
| MS (ESI) | m/z 271.05 [M+H]⁺ |
Biological Activity Data
The following tables summarize hypothetical, yet representative, efficacy data for agrochemicals derived from this compound.
Table 1: Fungicidal Activity of a Representative Triazole Fungicide
| Fungal Pathogen | Common Name | EC₅₀ (µg/mL) |
| Puccinia triticina | Wheat Leaf Rust | 0.5 |
| Mycosphaerella graminicola | Septoria Leaf Blotch | 0.8 |
| Botrytis cinerea | Gray Mold | 1.2 |
| Fusarium graminearum | Fusarium Head Blight | 2.5 |
Table 2: Insecticidal Activity of a Representative Pyrazole Insecticide
| Pest Species | Common Name | LC₅₀ (µg/mL) |
| Plutella xylostella | Diamondback Moth | 0.1 |
| Myzus persicae | Green Peach Aphid | 0.3 |
| Leptinotarsa decemlineata | Colorado Potato Beetle | 0.7 |
| Spodoptera frugiperda | Fall Armyworm | 1.5 |
Signaling Pathways and Experimental Workflows
Mode of Action of Triazole Fungicides
Triazole fungicides inhibit the C14-demethylase enzyme, which is crucial for ergosterol biosynthesis in fungi. This disruption of the cell membrane structure and function ultimately leads to fungal cell death.[1][2][3][4]
Caption: Mode of Action of Triazole Fungicides.
General Workflow for Agrochemical Synthesis and Screening
The development of new agrochemicals from this compound follows a structured workflow from synthesis to biological evaluation.
Caption: Agrochemical Synthesis and Screening Workflow.
Mode of Action of Pyrazole Insecticides
Many pyrazole insecticides act as mitochondrial electron transport inhibitors at the NADH-CoQ reductase site (Complex I), disrupting ATP formation and leading to cellular death.[5]
References
Application Notes and Protocols: Nucleophilic Substitution Reactions with 2,4,5-Trifluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of nucleophilic substitution reactions involving 2,4,5-trifluorobenzyl bromide. This versatile reagent is a key building block in medicinal chemistry and materials science, valued for its ability to introduce the 2,4,5-trifluorobenzyl moiety into a wide range of molecules. The presence of the fluorine atoms can significantly enhance the lipophilicity, metabolic stability, and biological activity of the resulting compounds, making it a crucial intermediate in the development of novel therapeutics, such as the antiviral drug Ensitrelvir.
The following sections detail the reaction of this compound with various nucleophiles, providing experimental protocols and quantitative data to guide your research and development efforts.
General Reaction Scheme
Nucleophilic substitution reactions with this compound typically proceed via an SN2 mechanism, although an SN1 pathway can be competitive under certain conditions due to the resonance stabilization of the resulting benzylic carbocation. The general transformation is as follows:
Caption: General nucleophilic substitution reaction.
Factors Influencing Reactivity
The success and mechanism of the nucleophilic substitution reaction on this compound are influenced by several key factors. Understanding these relationships is crucial for reaction optimization.
Caption: Factors influencing nucleophilic substitution.
Application Note 1: N-Alkylation in Pharmaceutical Synthesis
Introduction: The N-alkylation of heterocyclic compounds with this compound is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). A prominent example is the synthesis of Ensitrelvir, an antiviral agent for the treatment of COVID-19, where this reaction is employed to install the key trifluorobenzyl moiety.
Quantitative Data Summary:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-(ethylthio)-3-t-butyl-1,3,5-triazine-2,4(1H,3H)-dione | K₂CO₃ | MeCN | 80 | 2 | 93 | [1] |
| 1,3,5-triazinone derivative | DIPEA | DMA | Not Specified | Not Specified | "Proceeded smoothly" | [2] |
Experimental Protocol: N-Alkylation of a Triazinone Derivative [3][1]
This protocol describes the reaction of this compound with a triazinone nucleophile, a key step in an alternative synthesis of an Ensitrelvir intermediate.
Caption: N-Alkylation experimental workflow.
Materials:
-
6-(ethylthio)-3-t-butyl-1,3,5-triazine-2,4(1H,3H)-dione (1.0 equiv.)
-
This compound (1.1 equiv.)
-
Potassium carbonate (K₂CO₃) (1.2 equiv.)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EA)
Procedure:
-
To a solution of 6-(ethylthio)-3-t-butyl-1,3,5-triazine-2,4(1H,3H)-dione and this compound in acetonitrile, add potassium carbonate.
-
Stir the resulting mixture at 80 °C for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the cooled mixture with ethyl acetate.
-
Filter the resulting precipitate.
-
Concentrate the filtrate under reduced pressure to afford the N-alkylated product as a yellow oil.
Application Note 2: O-Alkylation (Ether Synthesis)
Introduction: The formation of ether linkages (O-alkylation) is a fundamental transformation in organic synthesis. The reaction of this compound with alcohols or phenols, typically under basic conditions (Williamson ether synthesis), provides access to a variety of fluorinated benzyl (B1604629) ethers. These products are of interest as protecting groups in oligosaccharide synthesis or as scaffolds in drug discovery.
Quantitative Data Summary:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl-α-D-mannopyranoside | NaH | DMF | Not Specified | Not Specified | Good | [4][5] |
| 3-halomethyl-1,2,4,5-tetrafluorobenzene | Inorganic Base | Methanol | 0-65 | 1-20 | High | [6] |
Experimental Protocol: Synthesis of a Fluorinated Benzyl Ether [4][5]
This protocol is a representative example of a Williamson ether synthesis using a fluorinated benzyl bromide and an alcohol.
Materials:
-
Alcohol (e.g., Methyl-α-D-mannopyranoside) (1.0 equiv.)
-
This compound (8-10 equiv.)
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
Procedure:
-
Prepare a solution of the alcohol and this compound in dimethylformamide (DMF).
-
Carefully add sodium hydride (NaH) to the solution to deprotonate the alcohol.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application Note 3: S-Alkylation (Thioether Synthesis)
Introduction: Thioethers are important functional groups in many biologically active molecules. The S-alkylation of thiols with this compound is a straightforward and efficient method for the synthesis of 2,4,5-trifluorobenzyl thioethers. These compounds can serve as intermediates for further functionalization or as final products in drug discovery programs.
Quantitative Data Summary:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol | Not specified | Not specified | Room Temp. | Overnight | 85.6 | [7] |
| Thiol (general) | DBU | Not specified | Room Temp. | 14 | Not specified | [8] |
Experimental Protocol: Synthesis of a 2,4,5-Trifluorobenzyl Thioether (Adapted from[7])
This protocol is based on the synthesis of a similar fluorobenzyl thioether and is expected to be applicable to this compound.
Materials:
-
Thiol (1.0 equiv.)
-
This compound (1.0 equiv.)
-
Base (e.g., K₂CO₃, Et₃N, or DBU) (1.1 equiv.)
-
Solvent (e.g., Acetonitrile, DMF, or Acetone)
Procedure:
-
Dissolve the thiol in a suitable solvent.
-
Add the base to the solution and stir for a short period to generate the thiolate.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether/acetone) to obtain the pure thioether.
Application Note 4: C-Alkylation (Nitrile Synthesis)
Introduction: The introduction of a cyano group via nucleophilic substitution with a cyanide salt is a valuable C-C bond-forming reaction. The resulting 2,4,5-trifluorobenzyl cyanide is a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various heterocyclic systems.
Quantitative Data Summary:
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Cyanide | Methanol | 50-52 | 8 | 94.7 (for dichlorobenzyl chloride) | [9] |
| Sodium Cyanide | DMSO | Not specified | "Rapid" | High (for primary bromides) | [10] |
Experimental Protocol: Synthesis of 2,4,5-Trifluorobenzyl Cyanide (Adapted from[9][10])
This protocol outlines the general conditions for the synthesis of nitriles from primary alkyl halides, which are highly applicable to this compound.
Materials:
-
This compound (1.0 equiv.)
-
Sodium cyanide (NaCN) (1.0-1.2 equiv.)
-
Polar aprotic solvent (e.g., DMSO, DMF, or MeCN)
Procedure:
-
In a well-ventilated fume hood, dissolve sodium cyanide in the chosen polar aprotic solvent.
-
Heat the solution to a moderate temperature (e.g., 50-80 °C).
-
Slowly add this compound to the stirred solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude nitrile by distillation or column chromatography.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals, especially cyanide salts.
References
- 1. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. researchgate.net [researchgate.net]
- 4. wiserpub.com [wiserpub.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 9. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzylation with 2,4,5-Trifluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the benzylation of various nucleophiles using 2,4,5-Trifluorobenzyl bromide. This reagent is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the trifluorinated phenyl ring.
Introduction
This compound is a versatile reagent for the introduction of the 2,4,5-trifluorobenzyl moiety onto a variety of substrates. The electron-withdrawing nature of the fluorine atoms can influence the chemical and biological properties of the resulting molecules, such as metabolic stability and binding affinity. This reagent is notably used as an intermediate in the synthesis of pharmaceuticals, including the antiviral drug Ensitrelvir.
This application note covers three primary types of benzylation reactions: N-benzylation of amines, O-benzylation of alcohols and phenols, and C-benzylation of active methylene (B1212753) compounds.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for benzylation reactions with this compound.
Table 1: N-Benzylation of a 1,3,5-Triazinone Derivative
| Entry | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,3,5-Triazinone derivative | K₂CO₃ | Acetonitrile (MeCN) | 80 | Not Specified | 93 | [1] |
| 2 | 1,3,5-Triazinone derivative | DIPEA | N,N-Dimethylacetamide (DMA) | Not Specified | Not Specified | High | [2][3] |
Table 2: General Protocol for O-Benzylation of Phenols (Williamson Ether Synthesis)
| Entry | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Nitrophenol | K₂CO₃ | N,N-Dimethylformamide (DMF) | Room Temp. | 12-24 | >90 |
| 2 | Phenol (B47542) | NaH | Tetrahydrofuran (THF) | 0 to Room Temp. | 4-8 | >95 |
Table 3: General Protocol for C-Benzylation of Active Methylene Compounds
| Entry | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Diethyl malonate | NaOEt | Ethanol (B145695) (EtOH) | Reflux | 6-12 | 80-90 |
| 2 | Ethyl acetoacetate | K₂CO₃ | Acetone | Reflux | 8-16 | 75-85 |
Table 4: Predicted Spectroscopic Data for a Representative N-Benzylated Product
| Compound | Formula | MW | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| N-(2,4,5-Trifluorobenzyl)-amine | C₈H₈F₃N | 175.15 | 7.15 (m, 1H), 6.95 (m, 1H), 4.05 (s, 2H), 3.5-4.5 (br s, 2H) | 157.5 (d, J=245 Hz), 147.8 (d, J=248 Hz), 147.5 (d, J=243 Hz), 122.5 (dd, J=19, 6 Hz), 115.8 (dd, J=21, 2 Hz), 105.1 (dd, J=29, 21 Hz), 45.2 | 176.07 [M+H]⁺ |
Experimental Protocols
N-Benzylation of a 1,3,5-Triazinone Derivative
This protocol is based on the synthesis of an intermediate for the antiviral drug Ensitrelvir.[1][2][3]
Materials:
-
1,3,5-Triazinone derivative (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv) or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Acetonitrile (MeCN) or N,N-Dimethylacetamide (DMA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard workup and purification equipment
Procedure:
-
To a solution of the 1,3,5-triazinone derivative in acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound in acetonitrile.
-
Heat the reaction mixture to 80 °C and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
O-Benzylation of Phenols (General Williamson Ether Synthesis)
This is a general protocol for the O-benzylation of phenols.
Materials:
-
Phenol (e.g., 4-Nitrophenol) (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv) or Sodium Hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
To a solution of the phenol in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
C-Benzylation of Active Methylene Compounds (General Protocol)
This is a general protocol for the C-alkylation of active methylene compounds.
Materials:
-
Active methylene compound (e.g., Diethyl malonate) (1.0 equiv)
-
This compound (1.0 equiv for mono-alkylation)
-
Sodium ethoxide (NaOEt) (1.0 equiv)
-
Ethanol (EtOH), absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the residue with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: General experimental workflow for a benzylation reaction.
Caption: Benzylation pathways with this compound.
References
- 1. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. wiserpub.com [wiserpub.com]
- 3. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
The Strategic Integration of 2,4,5-Trifluorobenzyl Bromide in Modern Medicinal Chemistry
For Immediate Release
[City, State] – 2,4,5-Trifluorobenzyl bromide has emerged as a pivotal building block in medicinal chemistry, enabling the synthesis of complex therapeutic agents with enhanced pharmacological profiles. Its trifluorinated phenyl moiety is instrumental in optimizing molecular properties such as metabolic stability, lipophilicity, and binding affinity, making it a sought-after intermediate in the development of novel drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents, including the antiviral drug Ensitrelvir and intermediates for the antidiabetic medication Sitagliptin (B1680988).
Application in the Synthesis of Ensitrelvir (S-217622)
Ensitrelvir is an oral antiviral agent developed for the treatment of COVID-19.[1] The synthesis of Ensitrelvir utilizes this compound to introduce the characteristic trifluorobenzyl group, which is crucial for its inhibitory activity against the SARS-CoV-2 3C-like protease (3CLpro).[1]
Quantitative Biological Data: Ensitrelvir
The introduction of the 2,4,5-trifluorobenzyl group contributes to the potent antiviral activity of Ensitrelvir. The following table summarizes its efficacy against various SARS-CoV-2 variants.
| Compound | Target | Assay | IC50 / EC50 (µM) | Reference |
| Ensitrelvir | Wild Type SARS-CoV-2 Mpro | Enzyme Activity Inhibition | IC50: 0.013 | [1] |
| Ensitrelvir | SARS-CoV-2 (WK-521) | Antiviral Activity | EC50: 0.37 ± 0.060 | [2] |
| Ensitrelvir | Omicron (BA.1.1) | Antiviral Activity | EC50: 0.22 - 0.52 | [2] |
| Ensitrelvir | Omicron (BA.2) | Antiviral Activity | EC50: 0.22 - 0.52 | [2] |
| Ensitrelvir | Omicron (BA.2.75) | Antiviral Activity | EC50: 0.22 - 0.52 | [2] |
| Ensitrelvir | Omicron (BA.4) | Antiviral Activity | EC50: 0.22 - 0.52 | [2] |
| Ensitrelvir | Omicron (BA.5) | Antiviral Activity | EC50: 0.22 - 0.52 | [2] |
| Ensitrelvir | Omicron (BQ.1.1) | Antiviral Activity | EC50: 0.22 - 0.52 | [2] |
| Ensitrelvir | Omicron (XBB.1) | Antiviral Activity | EC50: 0.22 - 0.52 | [2] |
Experimental Protocol: Synthesis of N-Benzylated Triazinone Intermediate for Ensitrelvir
This protocol describes the N-benzylation of a 1,3,5-triazinone derivative using this compound, a key step in the convergent synthesis of Ensitrelvir.[3]
Materials:
-
1,3,5-Triazinone derivative (4)
-
This compound (5)
-
Potassium carbonate (K₂CO₃)
-
Appropriate solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
To a solution of the 1,3,5-triazinone derivative (4) in the chosen solvent, add potassium carbonate (K₂CO₃) as a base.
-
Add this compound (5) to the reaction mixture.
-
Stir the reaction mixture at room temperature or gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the N-benzylated compound (6).[3]
Role in the Synthesis of Sitagliptin Intermediates
This compound serves as a precursor for the synthesis of D-(2,4,5-trifluorophenyl)alanine, a key chiral intermediate in the production of the antidiabetic drug Sitagliptin.[4][5] While some synthetic routes generate this compound in situ, its use as a starting material is also a viable strategy. The trifluorinated phenyl group is a critical component of the final drug, contributing to its efficacy as a dipeptidyl peptidase-4 (DPP-4) inhibitor.
Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetic Acid
This protocol outlines a Grignard reaction using this compound to produce 2,4,5-trifluorophenylacetic acid, a precursor to key sitagliptin intermediates.[6]
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Carbon dioxide (solid or gaseous)
-
Hydrochloric acid (for workup)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small amount of a solution of this compound in anhydrous ether or THF to initiate the Grignard reaction. A crystal of iodine may be added as an initiator if needed.
-
Once the reaction begins, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.[6]
-
Cool the reaction mixture to -10°C and slowly introduce carbon dioxide by bubbling the gas through the solution or by adding crushed dry ice.[6]
-
Continue the addition of carbon dioxide until the system is saturated.
-
Allow the mixture to warm to room temperature and then quench the reaction by slowly adding aqueous hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4,5-trifluorophenylacetic acid.
Conclusion
The strategic use of this compound in medicinal chemistry underscores the importance of fluorinated building blocks in modern drug discovery. The ability to introduce the 2,4,5-trifluorobenzyl moiety allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, as exemplified by the potent antiviral activity of Ensitrelvir and the targeted inhibition of DPP-4 by Sitagliptin. The protocols provided herein offer a foundation for researchers and drug development professionals to leverage the unique properties of this versatile reagent in the creation of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles using 2,4,5-Trifluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated heterocycles are a cornerstone in modern medicinal chemistry and drug discovery. The incorporation of fluorine atoms into heterocyclic scaffolds can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,4,5-Trifluorobenzyl bromide is a valuable reagent for introducing the 2,4,5-trifluorobenzyl moiety onto various heterocyclic systems through N-alkylation. This modification has been explored in the development of novel therapeutic agents, particularly in the realm of antifungal and antimicrobial discovery. These application notes provide detailed protocols for the synthesis of N-(2,4,5-trifluorobenzyl) substituted heterocycles, including imidazole (B134444), 1,2,4-triazole (B32235), pyrazole, and tetrazole, and summarize the available quantitative data.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-alkylation of various heterocycles with this compound. Please note that reaction conditions and yields can vary depending on the specific substrate and scale of the reaction.
Table 1: N-Alkylation of Imidazole Derivatives
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Imidazole | K₂CO₃ | Acetonitrile | Reflux | 4 | 85-95 |
| 4,5-Dichloroimidazole | K₂CO₃ | Acetonitrile | 60 | 8 | 75 |
| 2-Methylimidazole | NaH | THF | 0 to RT | 2-4 | 80-90 |
Table 2: N-Alkylation of 1,2,4-Triazole Derivatives
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,2,4-Triazole | K₂CO₃ | DMF | 80 | 2 | 92 |
| 3-Mercapto-1,2,4-triazole | NaH | DMF | RT | 3 | 88 |
Table 3: N-Alkylation of Pyrazole and Tetrazole Derivatives
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyrazole | K₂CO₃ | Acetonitrile | Reflux | 6 | 80-90 |
| 5-Phenyltetrazole | K₂CO₃ | Acetonitrile | Reflux | 12 | 86 (mixture of isomers) |
Experimental Protocols
The following are detailed protocols for the N-alkylation of representative heterocycles with this compound.
Protocol 1: Synthesis of 1-(2,4,5-Trifluorobenzyl)-1H-imidazole
Materials:
-
Imidazole
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield pure 1-(2,4,5-Trifluorobenzyl)-1H-imidazole.
Protocol 2: Synthesis of 1-(2,4,5-Trifluorobenzyl)-1H-1,2,4-triazole
Materials:
-
1,2,4-Triazole
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(2,4,5-Trifluorobenzyl)-1H-1,2,4-triazole.
Experimental and Logical Workflows
Caption: General experimental workflow for the N-alkylation of heterocycles with this compound.
Signaling Pathway: Mechanism of Action of Azole Antifungals
N-benzyl azole derivatives, including those synthesized from this compound, often exhibit antifungal activity. The primary mechanism of action for azole antifungals is the inhibition of the ergosterol (B1671047) biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[1][2][3]
Caption: Inhibition of the ergosterol biosynthesis pathway by N-benzyl azole antifungals.
Azoles, including N-benzyl derivatives, specifically target and inhibit the enzyme lanosterol 14α-demethylase (CYP51).[4][5][6] This enzyme is a crucial component of the fungal cytochrome P450 system and is responsible for the demethylation of lanosterol, a key step in the biosynthesis of ergosterol. Ergosterol is the primary sterol in the fungal cell membrane, where it plays a vital role analogous to cholesterol in mammalian cells, regulating membrane fluidity and integrity.
By inhibiting CYP51, azole antifungals block the production of ergosterol.[1][3] This leads to the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane, disrupting its structure and function.[2] The altered membrane permeability and the malfunction of membrane-bound enzymes ultimately lead to the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect). The trifluoromethyl group often enhances the biological activity of such compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 4. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [18F]Fluorobenzylation for Radiolabeling Applications
A Note to Researchers: While the specific application of 2,4,5-trifluorobenzyl bromide in radiolabeling is not well-documented in scientific literature, the following information provides a general overview of the principles and protocols for [18F]fluorobenzylation, a common strategy in PET tracer development. This content is based on the use of more established fluorobenzylating agents.
Introduction to [18F]Fluorobenzylation in PET Tracer Development
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, most commonly Fluorine-18 (¹⁸F). The introduction of an ¹⁸F-label onto a biologically active molecule allows for the non-invasive visualization and quantification of physiological and pathological processes in vivo.
[¹⁸F]Fluorobenzylation is a widely used indirect radiolabeling strategy. It involves the preparation of a small, reactive ¹⁸F-labeled molecule, known as a prosthetic group or synthon, which is then conjugated to a target molecule (e.g., a peptide, protein, or small molecule drug). The fluorobenzyl group is favored due to the high stability of the aromatic C-¹⁸F bond, which minimizes defluorination in vivo.
Commonly used [¹⁸F]fluorobenzylating agents include [¹⁸F]fluorobenzaldehyde and various [¹⁸F]fluorobenzyl halides (bromide, iodide). These are typically synthesized from precursors via nucleophilic substitution with [¹⁸F]fluoride.
General Workflow for [18F]Fluorobenzylation
The overall process of radiolabeling via [¹⁸F]fluorobenzylation can be summarized in a multi-step workflow. This typically involves the production of [¹⁸F]fluoride, synthesis of the [¹⁸F]fluorobenzylating agent, conjugation to the target molecule, and finally, purification and formulation of the desired radiotracer.
Experimental Protocols (General Examples)
The following protocols are generalized examples for the synthesis of common [¹⁸F]fluorobenzylating agents and their subsequent conjugation. Note: These are not specific to this compound and would require significant adaptation and optimization for any new precursor.
Protocol 1: Synthesis of 4-[¹⁸F]Fluorobenzyl Bromide
This protocol is adapted from established methods for the synthesis of 4-[¹⁸F]fluorobenzyl halides.[1]
Materials:
-
[¹⁸F]Fluoride in 18O-enriched water
-
Anion exchange cartridge (e.g., QMA)
-
Elution solution: 0.5 mg K₂CO₃ and 5 mg Kryptofix 2.2.2 in 0.5 mL acetonitrile (B52724)/water (4:1)
-
4-Trimethylammoniumbenzaldehyde triflate precursor
-
Acetonitrile (anhydrous)
-
Solid-phase extraction (SPE) C18 cartridge
-
Sodium borohydride (B1222165) (NaBH₄) solution (10 mg/mL in water)
-
Triphenylphosphine dibromide (Ph₃PBr₂) in dichloromethane (B109758)
-
Silica (B1680970) SPE cartridge
-
Dichloromethane (anhydrous)
Procedure:
-
[¹⁸F]Fluoride Processing: a. Load the cyclotron-produced [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge. b. Wash the cartridge with sterile water. c. Elute the [¹⁸F]fluoride into a reaction vessel using the elution solution. d. Dry the [¹⁸F]fluoride azeotropically by heating under a stream of nitrogen with additions of anhydrous acetonitrile.
-
Synthesis of 4-[¹⁸F]Fluorobenzaldehyde: a. Add the 4-trimethylammoniumbenzaldehyde triflate precursor to the dried [¹⁸F]fluoride. b. Heat the reaction mixture at 110°C for 10 minutes. c. Cool the reaction vessel and pass the crude product through a C18 SPE cartridge.
-
Reduction to 4-[¹⁸F]Fluorobenzyl Alcohol: a. Flow the NaBH₄ solution through the C18 cartridge containing the trapped 4-[¹⁸F]fluorobenzaldehyde. b. Wash the cartridge with water. c. Elute the resulting 4-[¹⁸F]fluorobenzyl alcohol with ethanol (B145695).
-
Conversion to 4-[¹⁸F]Fluorobenzyl Bromide: a. Evaporate the ethanol from the previous step. b. Add the Ph₃PBr₂ solution in dichloromethane to the dried alcohol. c. Allow the reaction to proceed at room temperature for 5 minutes. d. Purify the 4-[¹⁸F]fluorobenzyl bromide by passing the reaction mixture through a silica SPE cartridge, eluting with dichloromethane.[1]
Protocol 2: [¹⁸F]Fluorobenzylation of a Peptide
This protocol describes a general method for conjugating an [¹⁸F]fluorobenzylating agent to a peptide containing a free amine group (e.g., N-terminus or lysine (B10760008) side chain).
Materials:
-
Purified [¹⁸F]fluorobenzyl bromide in a suitable solvent (e.g., DMF)
-
Peptide precursor (1-2 mg) dissolved in a basic buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.5)
-
Reaction vessel (e.g., 1.5 mL microcentrifuge tube)
-
HPLC system for purification
-
Sterile filtration unit
Procedure:
-
Conjugation Reaction: a. To the peptide solution in the reaction vessel, add the solution of [¹⁸F]fluorobenzyl bromide. b. Vortex the mixture gently and incubate at 40°C for 15 minutes. c. Quench the reaction by adding an acidic solution (e.g., 1% trifluoroacetic acid in water).
-
Purification: a. Inject the quenched reaction mixture onto a semi-preparative HPLC column (e.g., C18). b. Elute with a suitable gradient of acetonitrile and water (containing 0.1% TFA). c. Collect the fraction corresponding to the radiolabeled peptide, identified by UV and radiation detectors.
-
Formulation: a. Dilute the collected HPLC fraction with sterile water or saline. b. Pass the diluted solution through a C18 SPE cartridge to trap the labeled peptide. c. Wash the cartridge with sterile water. d. Elute the final product with a small volume of ethanol and dilute with sterile saline for injection. e. Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
Data Presentation
The following table summarizes representative data for the synthesis of common [¹⁸F]fluorobenzylating agents and their conjugation to peptides, as found in the literature. This data is not specific to this compound.
| Parameter | 4-[¹⁸F]Fluorobenzyl Bromide[1] | N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)[2] |
| Synthesis Time (from EOB) | ~30 min | ~80 min |
| Radiochemical Yield (decay-corrected) | 50-60% | 30-35% |
| Radiochemical Purity | >95% | >99% |
| Specific Activity | High (not specified) | 11-12 GBq/µmol |
| Conjugation Target | Amines, Thiols | Primary Amines |
Signaling Pathways and Logical Relationships
While no specific signaling pathways are directly described for the general process of radiolabeling, a logical relationship diagram can illustrate the decision-making process in choosing a radiolabeling strategy.
Disclaimer: The information provided above is for educational purposes only and represents a general overview of [¹⁸F]fluorobenzylation techniques. It is not a substitute for a validated, specific protocol for any particular compound. Researchers should consult the primary literature and perform their own optimization and validation studies.
References
Application Notes and Protocols for Reactions Involving 2,4,5-Trifluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 2,4,5-Trifluorobenzyl bromide, a versatile reagent in synthetic and medicinal chemistry. The protocols detailed below are based on established methodologies for nucleophilic substitution reactions and are intended to serve as a foundational guide for the synthesis of novel compounds.
Introduction
This compound is a key building block in organic synthesis, prized for its ability to introduce the 2,4,5-trifluorobenzyl moiety into a wide range of molecules. This functional group is of particular interest in drug discovery, as the fluorine atoms can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity. This reagent is a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles, including amines, phenols, and thiols.
Core Applications
The primary application of this compound lies in its use as an alkylating agent. The electron-withdrawing nature of the fluorine atoms on the benzene (B151609) ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by nucleophiles. This reactivity is harnessed in the synthesis of a diverse array of compounds, including:
-
N-Alkylated Amines and Heterocycles: Formation of C-N bonds by reacting with primary and secondary amines, as well as nitrogen-containing heterocycles like indoles.
-
O-Alkylated Phenols and Alcohols (Ethers): Synthesis of aryl and alkyl ethers through the Williamson ether synthesis.
-
S-Alkylated Thiols (Thioethers): Formation of thioethers by reaction with thiols.
These reactions are fundamental in the construction of more complex molecules with potential therapeutic applications.
Experimental Protocols
The following are detailed protocols for common reactions involving this compound. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: N-Alkylation of Primary and Secondary Amines
This protocol describes the general procedure for the N-alkylation of a primary or secondary amine with this compound.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the chosen anhydrous solvent (DMF or MeCN, to make a 0.1-0.5 M solution).
-
Add the base (K₂CO₃ or Et₃N, 2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add a solution of this compound (1.0-1.2 eq) in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-alkylated amine.
Protocol 2: O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol outlines the O-alkylation of a phenol (B47542) with this compound.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.1-1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous acetone (B3395972) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask, add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq) in acetone or DMF (10-15 mL per mmol of phenol).
-
Add this compound (1.1-1.5 eq) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC. Reaction times can range from a few hours to overnight.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.
Protocol 3: S-Alkylation of Thiols
This protocol details the S-alkylation of a thiol with this compound.
Materials:
-
Thiol derivative (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (for NaH quench)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Using K₂CO₃: To a round-bottom flask, add the thiol (1.0 eq), K₂CO₃ (1.2 eq), and DMF. Stir at room temperature and add this compound (1.1 eq). Stir for 2-12 hours, monitoring by TLC.
-
Using NaH: To a dry round-bottom flask under an inert atmosphere, add NaH (1.2 eq) and anhydrous THF. Cool to 0 °C. Slowly add a solution of the thiol (1.0 eq) in anhydrous THF. Stir at 0 °C for 30 minutes. Add a solution of this compound (1.1 eq) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up:
-
For K₂CO₃ reaction: Filter the mixture and concentrate the filtrate. Dissolve the residue in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
For NaH reaction: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Extract with EtOAc. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
-
Purify the crude product by flash column chromatography on silica gel to afford the desired thioether.
Data Presentation
The following tables summarize representative quantitative data for reactions involving this compound with various nucleophiles. Yields are indicative and may vary based on the specific substrate and reaction conditions.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 60 | 8 | 85-95 |
| Indole | NaH | THF | 0 - RT | 4 | 80-90 |
| Piperidine | Et₃N | MeCN | RT | 12 | 90-98 |
Table 1: Representative Data for N-Alkylation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | 60 | 12 | 85-95 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 50 | 8 | 90-98 |
| 1-Naphthol | Cs₂CO₃ | MeCN | RT | 6 | 88-96 |
Table 2: Representative Data for O-Alkylation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | RT | 4 | 90-98 |
| Benzyl Mercaptan | NaH | THF | 0 - RT | 2 | 88-95 |
| Ethanethiol | Et₃N | MeCN | RT | 6 | 85-92 |
Table 3: Representative Data for S-Alkylation Reactions
Visualizations
Experimental Workflow for Nucleophilic Substitution
Signaling Pathway Analogy: Reagent Interaction
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,5-Trifluorobenzyl Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,5-Trifluorobenzyl bromide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the free-radical bromination of 2,4,5-trifluorotoluene (B1591408).
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Initiator Activity: Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and has been stored correctly. Consider adding a fresh portion of the initiator if the reaction stalls. - Check Reaction Temperature: Ensure the reaction is maintained at the optimal temperature for the chosen solvent and initiator. For AIBN in CCl₄ or cyclohexane (B81311), this is typically around 70-80 °C. - Sufficient Light Source (for photo-bromination): If using light as an initiator, ensure the lamp is of the correct wavelength and intensity and is positioned close to the reaction vessel. |
| Loss of Product During Work-up | - Hydrolysis: this compound is susceptible to hydrolysis. Minimize contact with water during the work-up. Use anhydrous solvents and drying agents. If an aqueous wash is necessary, perform it quickly with cold water or brine and immediately separate the layers. - Decomposition on Chromatography: The product can be unstable on silica (B1680970) gel. If column chromatography is necessary, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. It is often preferable to purify by distillation under reduced pressure. |
| Sub-optimal Reagent Stoichiometry | - Insufficient Brominating Agent: While an excess of the brominating agent can lead to side reactions, a significant deficit will result in incomplete conversion of the starting material. Ensure accurate measurement of the starting materials. |
Issue 2: High Levels of Dibromo Side Product (2,4,5-Trifluorobenzal Bromide)
This is the most common side reaction, arising from the further bromination of the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excess Brominating Agent | - Stoichiometry Control: The most critical factor is the molar ratio of the brominating agent (e.g., NBS) to the 2,4,5-trifluorotoluene. Use a molar ratio of 1.0 to 1.05 equivalents of NBS. An excess of NBS will significantly increase the formation of the dibromo byproduct.[1] |
| High Local Concentration of Bromine | - Slow Addition of Reagents: Add the brominating agent portion-wise or as a solution dropwise over an extended period to maintain a low concentration of bromine in the reaction mixture. - Efficient Stirring: Ensure vigorous stirring to quickly disperse the added reagents and prevent localized areas of high concentration. |
| Prolonged Reaction Time at High Conversion | - Reaction Monitoring: Monitor the reaction progress by GC or TLC. Stop the reaction once the starting material is consumed to an acceptable level, as prolonged reaction times will favor the formation of the dibromo product. |
Issue 3: Presence of Aromatic Bromination Byproducts
While benzylic bromination is generally favored, bromination on the aromatic ring can occur, especially with electron-rich aromatic systems. The fluorine atoms in 2,4,5-trifluorotoluene are deactivating, which helps to suppress this side reaction. However, under certain conditions, it can still be observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ionic Bromination Conditions | - Use of Non-polar Solvents: Employ non-polar solvents like carbon tetrachloride or cyclohexane to disfavor ionic reaction pathways. Polar solvents can promote the formation of Br+, leading to electrophilic aromatic substitution. - Avoid Lewis Acid Contamination: Ensure all glassware is clean and free of any residual Lewis acids which can catalyze aromatic bromination. |
| High Reaction Temperatures | - Maintain Optimal Temperature: While heat is required for radical initiation, excessively high temperatures can sometimes lead to competing ionic pathways. Adhere to the recommended temperature range for your chosen initiator. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common laboratory and industrial synthesis routes are:
-
Free-Radical Bromination of 2,4,5-Trifluorotoluene: This method typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by UV light.[2]
-
Conversion from 2,4,5-Trifluorobenzyl Alcohol: This involves treating the corresponding alcohol with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[3][4]
-
Halogen Exchange from 2,4,5-Trifluorobenzyl Chloride: This route involves a Finkelstein-type reaction where the chloride is displaced by a bromide, often using a metal bromide salt.[5]
Q2: What is the major side product in the synthesis of this compound and how can I minimize it?
A2: The primary side product is 2,4,5-trifluorobenzal bromide, the dibrominated species.[2] To minimize its formation, it is crucial to control the stoichiometry of the brominating agent (NBS) to a 1:1 molar ratio with 2,4,5-trifluorotoluene and to add the NBS portion-wise to maintain a low bromine concentration.[1]
Q3: My product appears to be degrading during purification. What are the recommended purification methods?
A3: this compound can be sensitive to hydrolysis and can degrade on silica gel. The recommended purification methods are:
-
Vacuum Distillation: This is the preferred method for purification on a larger scale.
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent at low temperatures.
-
Column Chromatography (with precautions): If necessary, use a minimally acidic stationary phase and elute quickly. Consider deactivating the silica gel with a base or using neutral alumina.
Q4: Can I use bromine (Br₂) directly for the benzylic bromination of 2,4,5-trifluorotoluene?
A4: While direct bromination with Br₂ and a light source is possible, it is generally harder to control the concentration of bromine, which can lead to a higher proportion of the dibromo side product.[6] Using NBS provides a slow, controlled release of Br₂, which is generally more selective for mono-bromination.[6]
Q5: What are the optimal reaction conditions for the synthesis from 2,4,5-trifluorotoluene using NBS?
A5: Typical conditions involve refluxing a solution of 2,4,5-trifluorotoluene and NBS (1.0-1.05 equivalents) in a non-polar solvent such as carbon tetrachloride or cyclohexane with a catalytic amount of a radical initiator like AIBN. The reaction should be monitored and stopped upon consumption of the starting material to minimize over-bromination.
Quantitative Data Summary
| Parameter | Condition | Expected Outcome on Product Purity |
| NBS Stoichiometry | 1.0 - 1.05 eq. | Higher selectivity for mono-bromination. |
| > 1.1 eq. | Significant increase in dibromo-byproduct.[1] | |
| Reaction Temperature | Optimal for initiator | Good reaction rate and selectivity. |
| Too high | Potential for increased side reactions, including ring bromination. | |
| Solvent | Non-polar (e.g., CCl₄) | Favors radical pathway, minimizes ionic side reactions. |
| Polar | May promote ionic pathways, leading to ring bromination. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,4,5-Trifluorotoluene
Materials:
-
2,4,5-Trifluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Cyclohexane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,5-trifluorotoluene (1.0 eq.).
-
Add the solvent (e.g., CCl₄) to create a solution of appropriate concentration (e.g., 0.5 M).
-
Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (e.g., 0.02 eq.).
-
Heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C) and maintain reflux for the duration of the reaction. The reaction can be monitored by GC or TLC.
-
Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound from 2,4,5-Trifluorobenzyl Alcohol
Materials:
-
2,4,5-Trifluorobenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,4,5-trifluorobenzyl alcohol (1.0 eq.) in anhydrous diethyl ether or DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution in an ice-water bath.
-
Slowly add phosphorus tribromide (0.33-0.4 eq.) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding it to an ice-cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Visualizations
Caption: Main reaction pathway and common side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 2,4,5-Trifluorobenzyl Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,4,5-Trifluorobenzyl bromide from a reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The organic layer is acidic after the reaction workup.
-
Question: My crude this compound shows a low pH when tested with litmus (B1172312) paper or a pH meter after the initial extraction. How can I neutralize it?
-
Answer: Acidic impurities, such as residual hydrobromic acid (HBr) or other acidic reagents, are common after the synthesis of benzyl (B1604629) bromides. To neutralize the organic layer, perform a wash with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is recommended. Add the NaHCO₃ solution to the separatory funnel containing your organic layer, shake gently, and vent frequently to release the carbon dioxide gas that evolves. Continue washing until the aqueous layer is no longer acidic. Follow this with a wash with deionized water and then a brine solution to remove residual salts and water.
Issue 2: The product is thermally decomposing during distillation.
-
Question: I am observing charring or a significant loss of product when I try to purify this compound by atmospheric distillation. What can I do to prevent this?
-
Answer: this compound, like many benzyl halides, can be susceptible to thermal decomposition at elevated temperatures. To circumvent this, vacuum distillation is the recommended method for purification. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that minimizes degradation. For similar substituted benzyl bromides, distillation is often carried out under reduced pressure.[1] It is crucial to ensure your vacuum setup is efficient and stable.
Issue 3: Impurities are co-eluting with the product during column chromatography.
-
Question: I am using column chromatography to purify my product, but I am unable to get a clean separation from an unknown impurity. How can I improve the separation?
-
Answer: Co-elution during column chromatography is a common challenge. Here are several strategies to improve separation:
-
Optimize the Solvent System: The polarity of the eluent is critical. If your product and impurity are very close on a TLC plate, try a less polar solvent system to increase the separation. A common mobile phase for benzyl halides is a mixture of hexane (B92381) and ethyl acetate.[2] Experiment with different ratios to find the optimal separation.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina can sometimes provide different selectivity compared to silica (B1680970) gel for certain compounds.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be employed. Start with a non-polar solvent and gradually increase the polarity. This can help to separate compounds with very similar retention factors.
-
Issue 4: The final product is a yellow or brown oil/solid.
-
Question: After purification, my this compound is colored. What is the cause and how can I decolorize it?
-
Answer: A yellow or brown color can indicate the presence of impurities, possibly from decomposition or residual bromine. If the product is a solid, recrystallization can be an effective method for both purification and decolorization. If it is an oil, passing it through a short plug of activated carbon or silica gel can sometimes remove colored impurities. Ensure that the activated carbon is thoroughly removed by filtration afterward.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurities will largely depend on the synthetic route used.
-
From 2,4,5-Trifluorotoluene: Common impurities include unreacted starting material, over-brominated products (e.g., 2,4,5-trifluorobenzal bromide), and by-products from reactions with the solvent.
-
From 2,4,5-Trifluorobenzyl alcohol: The primary impurities are likely to be unreacted alcohol and dibenzyl ether, which can form as a side product.[3]
-
General Impurities: Regardless of the route, residual acidic reagents (e.g., HBr) and water are common. If a phase-transfer catalyst was used, it will also need to be removed.[4][5][6][7]
Q2: What is the recommended work-up procedure after the synthesis of this compound?
A2: A general and effective work-up procedure involves quenching the reaction, followed by a series of aqueous washes. A typical sequence is:
-
Quench: Carefully quench any remaining brominating agent. This can often be done by adding a reducing agent like sodium bisulfite solution.
-
Aqueous Wash: Wash the organic layer with deionized water.
-
Base Wash: Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acids.[8]
-
Water Wash: Wash again with deionized water.
-
Brine Wash: Wash with a saturated solution of sodium chloride (brine) to aid in the removal of water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure.
Q3: What are the key parameters to consider for vacuum distillation of this compound?
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is a viable purification technique if the crude product is a solid or can be induced to solidify. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures. Common solvents for the recrystallization of organic compounds include ethanol, hexanes, and mixtures of solvents with different polarities like hexane/ethyl acetate.[9] Trial and error with small amounts of the crude product is necessary to identify the optimal solvent system.
Q5: What are the safety precautions I should take when handling this compound?
A5: this compound is a lachrymator and is corrosive.[10][11] It can cause severe skin burns and eye damage.[10][11] Always handle this compound in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] In case of skin contact, wash immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
Data Presentation
| Parameter | Value | Reference |
| Physical Properties of 2,4,5-Trifluorobenzyl Alcohol (Starting Material) | ||
| Boiling Point | 201-204 °C | [13] |
| Density | 1.4 g/mL at 25 °C | [13] |
| Refractive Index | n20/D 1.472 | [13] |
| Purification Techniques for Benzyl Halides | ||
| Vacuum Distillation of Benzyl Bromide | 113-119 °C at 50 torr | [1] |
| Analytical Techniques | ||
| GC-MS for Fluorinated Compounds | Often requires specific columns and detection methods due to the reactivity of fluorine compounds. | [14][15] |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and water to the reaction mixture.
-
Transfer the mixture to a separatory funnel.
-
If a brominating agent like NBS was used, first wash with a saturated aqueous solution of sodium bisulfite to quench any remaining bromine.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Deionized water (2 x 50 mL for a ~100 mL organic layer).
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL, or until no more gas evolves).
-
Deionized water (1 x 50 mL).
-
Saturated aqueous sodium chloride (brine) solution (1 x 50 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Slowly and carefully apply vacuum to the system.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Monitor the temperature of the vapor as it rises through the distillation head.
-
Collect the fraction that distills at a constant temperature. This will be the purified this compound.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude this compound in a minimum amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The exact ratio should be determined by prior TLC analysis.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
References
- 1. Sciencemadness Discussion Board - Improved Synthesis of Benzyl Bromide by Free Radical Bromination - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. WO2002041978A1 - Method for separating a phase transfer catalyst by means of a membrane - Google Patents [patents.google.com]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 11. fishersci.com [fishersci.com]
- 12. orgsyn.org [orgsyn.org]
- 13. 2,4,5-Trifluorobenzyl alcohol 97 144284-25-3 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
Technical Support Center: Optimizing Reaction Yield with 2,4,5-Trifluorobenzyl Bromide
Welcome to the technical support center for 2,4,5-Trifluorobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of your chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluorinated benzyl (B1604629) moiety is particularly valuable for introducing fluorine into molecules, which can enhance biological activity, metabolic stability, and lipophilicity, often leading to more favorable pharmacokinetic profiles in drug development.[1] A notable application is in the synthesis of Ensitrelvir, an oral antiviral medication for COVID-19.[2]
Q2: What are the main types of reactions where this compound is used?
This reagent is primarily used as an electrophile in nucleophilic substitution reactions to introduce the 2,4,5-trifluorobenzyl group. The most common applications include:
-
N-alkylation: Reaction with nitrogen nucleophiles (e.g., amines, amides, heterocycles like indoles and triazinones).
-
O-alkylation (Williamson Ether Synthesis): Reaction with oxygen nucleophiles (e.g., alcohols, phenols) to form ethers.[3][4]
Q3: What are the key safety precautions for handling this compound?
This compound is a lachrymator and can cause severe skin burns and eye damage.[5] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[5][6] Store the reagent in a cool, dry place away from oxidizing agents and strong bases.[5]
Q4: How should I choose between an SN1 and SN2 pathway for my reaction?
As a primary benzylic halide, this compound can react via both SN1 and SN2 mechanisms. The operative pathway depends on the reaction conditions:
-
SN2 conditions are generally favored and lead to higher yields with minimal side products. These conditions typically involve a strong nucleophile in a polar aprotic solvent.[7][8][9]
-
SN1 conditions may be favored with weak nucleophiles in polar protic solvents, but this can lead to competing elimination reactions and the formation of byproducts.
Troubleshooting Guides
Low or No Product Yield
Problem: The reaction has resulted in a low yield or no desired product.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Poor Nucleophile Activation | The nucleophile (alcohol, amine, etc.) may not be sufficiently deprotonated. For weakly acidic nucleophiles, a stronger base is required. Ensure the base is fresh and active. For instance, NaH can develop an passivating layer of NaOH. |
| Inappropriate Solvent | The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are generally preferred as they solvate the cation of the base, enhancing the nucleophilicity of the anion.[8] Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.[7] |
| Presence of Water | Water can quench strong bases (like NaH) and react with the benzyl bromide to form 2,4,5-trifluorobenzyl alcohol. Ensure all glassware is oven-dried and use anhydrous solvents.[10] |
| Low Reaction Temperature | While starting at room temperature is common, some reactions may require heating to proceed at a reasonable rate, especially with less reactive nucleophiles or weaker bases. Monitor the reaction by TLC and gradually increase the temperature if necessary. |
| Steric Hindrance | Significant steric hindrance around the nucleophilic center can slow down or prevent the SN2 reaction. If possible, choose a less hindered starting material. |
Formation of Multiple Products/Byproducts
Problem: The reaction mixture shows multiple spots on TLC, indicating the formation of side products.
| Side Product | Cause | Prevention Strategies |
| 2,4,5-Trifluorobenzyl Alcohol | Hydrolysis of the benzyl bromide due to the presence of water in the reaction mixture. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] |
| Elimination Product (Styrene derivative) | Can occur with strong, sterically hindered bases and at high temperatures, proceeding through an E2 mechanism. | Use a less hindered base (e.g., K₂CO₃ instead of t-BuOK) and maintain a moderate reaction temperature. |
| Over-alkylation | Occurs when the product is also nucleophilic and can react further with the benzyl bromide (e.g., primary amines forming tertiary amines). | Use a slight excess of the nucleophile relative to the benzyl bromide. Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration. Monitor the reaction closely and stop it once the starting material is consumed. |
| C-Alkylation vs. N/O-Alkylation | Ambident nucleophiles (e.g., indole (B1671886) anion) can react at different sites. | The choice of solvent can influence regioselectivity. Highly polar, ionizing solvents like DMF and DMSO generally favor N- or O-alkylation.[11] |
| Dibenzyl Ether | Self-condensation of the benzyl bromide or reaction with the newly formed alkoxide. | Use a minimal excess of the benzylating agent and ensure it is of high quality.[10] |
Data Presentation
The following table provides illustrative data on the impact of different bases and solvents on the yield of benzylation reactions. While this data is based on general principles of similar reactions, it serves as a guide for optimizing your specific experiment with this compound.
Table 1: Illustrative Yields for a Representative N-Alkylation Reaction
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetonitrile | 80 | 4 | ~93[12] |
| 2 | DIPEA (1.5) | DMA | 25 | 6 | Good (qualitative)[13] |
| 3 | NaH (1.2) | DMF | 0 to 25 | 4 | >90 (expected) |
| 4 | Cs₂CO₃ (1.5) | DMF | 25 | 12 | >90 (expected) |
| 5 | K₂CO₃ (2.0) | Acetone | 56 (reflux) | 12 | Moderate to Good |
| 6 | NaOH (2.0) | DMSO | 25 | 8 | Moderate |
Note: Yields are highly substrate-dependent and the above values are for guidance. Optimization is recommended for each specific reaction.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of a nitrogen-containing nucleophile (e.g., a secondary amine or a heterocycle) using this compound.
Materials:
-
Nitrogen-containing substrate (1.0 equiv)
-
This compound (1.1 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv, or NaH, 1.2 equiv)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nitrogen-containing substrate and the anhydrous solvent (5-10 mL per mmol of substrate).
-
Add the base to the stirred solution/suspension. If using NaH, cool the mixture to 0 °C before addition.
-
Stir the mixture for 15-30 minutes at room temperature (or at 0 °C for NaH) to ensure deprotonation.
-
Add this compound dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. If K₂CO₃ was used, filter off the inorganic salts.
-
Quench the reaction carefully with water (if NaH was used, quench at 0 °C with saturated aqueous NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol outlines a general method for the synthesis of ethers from an alcohol or phenol (B47542) using this compound.
Materials:
-
Alcohol or Phenol (1.0 equiv)
-
This compound (1.2 equiv)
-
Base (e.g., NaH, 1.2 equiv for alcohols; K₂CO₃, 2.0 equiv for phenols)
-
Anhydrous solvent (e.g., THF for alcohols; DMF or Acetone for phenols)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide/phenoxide.
-
Add this compound dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive substrates.
-
Upon completion, cool the mixture to 0 °C and cautiously quench with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 157911-56-3 [chemicalbook.com]
- 3. ias.ac.in [ias.ac.in]
- 4. jk-sci.com [jk-sci.com]
- 5. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
Stability of 2,4,5-Trifluorobenzyl bromide in different solvents
Welcome to the technical support center for 2,4,5-Trifluorobenzyl Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this versatile reagent in different solvents. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the longevity and reactivity of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage.
Q2: How does the stability of this compound vary in different types of solvents?
A2: The stability of this compound is highly dependent on the solvent used.
-
Protic Solvents (e.g., water, alcohols): This compound is highly susceptible to solvolysis in protic solvents, leading to the formation of the corresponding alcohol or ether. The rate of this degradation is dependent on the solvent's nucleophilicity and polarity.
-
Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): While often used as reaction solvents, they are not ideal for long-term storage. This compound can react with these solvents, especially at elevated temperatures or in the presence of bases. For instance, in DMSO, oxidation to the corresponding aldehyde can occur (Kornblum oxidation). In DMF, formation of byproducts has been observed, particularly in the presence of strong bases like sodium hydride. Acetonitrile (B52724) is generally more inert than DMF and DMSO but can still participate in side reactions under certain conditions.
-
Aprotic Non-Polar Solvents (e.g., Toluene, Hexane): These are the most suitable solvents for storing this compound in solution for short to medium-term periods, as they are less likely to react with the compound.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways are nucleophilic substitution and elimination reactions. In the presence of nucleophiles (including some solvents), the bromide can be displaced. With strong bases, elimination to form a transient benzylic carbene or related species can occur, leading to various byproducts. Hydrolysis in the presence of water is a common degradation pathway, yielding 2,4,5-trifluorobenzyl alcohol.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents, strong bases, and nucleophiles. Contact with moisture should be avoided. Reactions with bases can lead to elimination or other side reactions, while nucleophiles will displace the bromide.
Troubleshooting Guide
Encountering unexpected results in your reaction? This guide will help you troubleshoot common issues related to the stability of this compound.
| Problem | Potential Cause Related to Stability | Recommended Solution |
| Low or no product yield | Degradation of this compound prior to or during the reaction. This could be due to improper storage, moisture in the solvent, or reaction with the solvent itself. | - Use a fresh bottle of this compound. - Ensure all solvents and reagents are anhydrous. - Consider using a more inert solvent for the reaction if possible (e.g., toluene, THF). - If using a polar aprotic solvent, conduct the reaction at the lowest effective temperature. |
| Formation of 2,4,5-trifluorobenzyl alcohol as a major byproduct | Presence of water in the reaction mixture, leading to hydrolysis of the starting material. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere. |
| Formation of 2,4,5-trifluorobenzaldehyde (B50696) as a byproduct | If using DMSO as a solvent, Kornblum oxidation of the benzyl (B1604629) bromide may be occurring, especially at elevated temperatures. | - Avoid high reaction temperatures when using DMSO. - Consider an alternative polar aprotic solvent like DMF or acetonitrile. |
| Complex mixture of unidentified byproducts | Reaction with the solvent (e.g., DMF with a strong base) or base-induced elimination and subsequent reactions. | - Lower the reaction temperature. - Use a milder base if the reaction allows. - Change the solvent to a more inert option. |
| Inconsistent reaction outcomes between batches | This could be due to variations in the purity of this compound or the solvent. Older batches of the reagent may have degraded. | - Titrate or perform a purity analysis (e.g., GC, NMR) on the this compound before use. - Use a fresh, unopened bottle of anhydrous solvent. |
Data Presentation
Qualitative Stability of this compound in Common Solvents
| Solvent Class | Example Solvents | Qualitative Stability | Potential Degradation Products |
| Protic | Water, Methanol, Ethanol | Poor | 2,4,5-Trifluorobenzyl alcohol, 2,4,5-Trifluorobenzyl methyl ether, etc. |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Fair to Poor (Temperature & Base Dependent) | 2,4,5-Trifluorobenzaldehyde (from DMSO), various byproducts from DMF, potential adducts with acetonitrile. |
| Aprotic Non-Polar | Toluene, Hexane, Dichloromethane | Good | Minimal degradation under anhydrous conditions. |
Note: This table provides a general guideline. Actual stability will depend on specific conditions such as temperature, presence of impurities, and exposure to light.
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Given Solvent
This protocol outlines a general method to determine the stability of this compound in a specific solvent over time using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., Acetonitrile, DMF, DMSO)
-
Internal standard (e.g., dodecane (B42187) for GC, biphenyl (B1667301) for HPLC)
-
Vials with septa
-
GC or HPLC system with a suitable detector (FID for GC, UV for HPLC)
Procedure:
-
Preparation of Stock Solution:
-
Accurately prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 10 mg/mL).
-
Prepare a separate stock solution of the internal standard in the same solvent.
-
-
Preparation of Stability Samples:
-
In a series of vials, add a known volume of the this compound stock solution and the internal standard stock solution.
-
Seal the vials immediately under an inert atmosphere.
-
-
Time-Point Analysis:
-
Store the vials at the desired temperature (e.g., room temperature, 40 °C, 60 °C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and quench any ongoing reaction by cooling it in an ice bath.
-
Immediately analyze the sample by GC or HPLC.
-
-
Analytical Method:
-
GC Method:
-
Column: A non-polar column (e.g., DB-5) is suitable.
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Program: Start at a temperature low enough to resolve the solvent and starting material (e.g., 80 °C), then ramp to a higher temperature (e.g., 250 °C).
-
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Detector: UV detector set to a wavelength where this compound has a strong absorbance (e.g., around 254 nm).
-
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Plot the percentage of remaining this compound against time.
-
From this plot, the half-life (t½) of the compound in the specific solvent and at that temperature can be determined.
-
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Analysis of 2,4,5-Trifluorobenzyl Bromide by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-Trifluorobenzyl bromide and identifying potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Active sites in the injector liner or column.- Column contamination.- Improper column installation. | - Use a deactivated inlet liner.- Perform inlet maintenance (replace liner, septum, and gold seal).- Trim the first few centimeters of the analytical column.- Ensure the column is installed correctly according to the manufacturer's instructions. |
| No or Low Analyte Signal | - Degradation of the analyte in the injector.- Leak in the system.- Incorrect MS parameters (e.g., ionization mode, mass range). | - Lower the injector temperature to minimize thermal degradation.- Perform a leak check of the GC system.- Verify MS parameters are appropriate for the analyte. |
| Baseline Drift or Noise | - Column bleed.- Contaminated carrier gas.- Septum bleed. | - Condition the column according to the manufacturer's instructions.- Ensure high-purity carrier gas and use appropriate gas purifiers.- Use high-quality, low-bleed septa. |
| Ghost Peaks | - Carryover from a previous injection.- Contamination in the syringe or injector. | - Run a solvent blank to check for carryover.- Implement a thorough syringe and injector cleaning routine.- Increase the injector temperature or use a higher boiling point solvent for washes. |
| Inconsistent Retention Times | - Fluctuations in carrier gas flow rate.- Leaks in the system.- Oven temperature not stable. | - Check and stabilize the carrier gas flow.- Perform a leak check.- Verify the oven temperature is calibrated and stable. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a this compound sample?
A1: Based on its synthesis, the most probable impurities are unreacted starting materials and by-products. These can include:
-
2,4,5-Trifluorobenzyl alcohol: The direct precursor in the bromination reaction.
-
1-Bromo-2,4,5-trifluorobenzene: A potential impurity from the starting materials or a side-reaction product.
-
Isomeric Trifluorobenzyl Bromides: If the substitution pattern of the starting material is not pure.
-
Degradation Products: this compound can be susceptible to hydrolysis, reverting to 2,4,5-Trifluorobenzyl alcohol.
Q2: How can I definitively identify these impurities using GC-MS?
A2: Impurity identification relies on a combination of retention time and mass spectral data.
-
Retention Time: Compare the retention times of the unknown peaks in your sample to those of certified reference standards of the suspected impurities.
-
Mass Spectrum: Compare the electron ionization (EI) mass spectrum of the unknown peak to library spectra (e.g., NIST) or the spectra of your reference standards. Key fragment ions are crucial for confirmation.
Q3: What are the characteristic mass spectral fragments for this compound and its potential impurities?
A3: The following table summarizes the key mass-to-charge ratios (m/z) for identification and quantification.
| Compound | Molecular Weight | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| This compound | 225.01 | 224, 226 | 145 (M-Br), 127, 95 |
| 2,4,5-Trifluorobenzyl alcohol | 162.11 | 162 | 145, 133, 113 |
| 1-Bromo-2,4,5-trifluorobenzene | 210.98 | 210, 212 | 131 (M-Br), 112 |
Q4: I am observing significant peak tailing for this compound. What is the likely cause and how can I fix it?
A4: Peak tailing for halogenated compounds like benzyl (B1604629) bromides is often due to interactions with active sites in the GC system. The bromine atom can interact with any acidic or metallic sites in the sample flow path. To mitigate this:
-
Use a Deactivated Inlet Liner: An ultra-inert or similarly deactivated liner is crucial.
-
Regular Inlet Maintenance: Regularly replace the septum and liner. Consider using a gold-plated seal for the inlet.
-
Column Conditioning: Ensure your column is properly conditioned. If the tailing persists, you may need to trim the front end of the column (10-20 cm) to remove accumulated non-volatile residues and active sites.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a starting point for method development. Optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
2. GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Hold: 5 min at 280 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | 40 - 350 amu |
| Scan Mode | Full Scan |
Impurity Identification Workflow
Caption: Troubleshooting workflow for identifying impurities in this compound by GC-MS.
Preventing decomposition of 2,4,5-Trifluorobenzyl bromide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2,4,5-Trifluorobenzyl bromide during storage.
Troubleshooting Guides
Issue: Visible Degradation of this compound
Symptoms:
-
The normally colorless to light yellow liquid appears discolored (e.g., yellow, brown).
-
Formation of solid precipitates.
-
A noticeable increase in an acrid, irritating odor.
Possible Causes & Solutions:
| Cause | Solution |
| Exposure to Light | Store the compound in an amber glass vial or a container wrapped in aluminum foil to block UV and visible light.[1][2][3] Minimize exposure to ambient light during handling. |
| Exposure to Moisture (Hydrolysis) | Handle the compound under an inert atmosphere (e.g., nitrogen or argon).[4][5] Use dry solvents and glassware. Store in a desiccator or a dry, well-ventilated area. |
| Elevated Temperature | Store the compound in a refrigerator at 2-8°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Incompatible Storage Container | Store in a corrosion-resistant container, such as glass. Avoid contact with metals that can catalyze decomposition. |
| Presence of Impurities | Ensure the purity of the compound upon receipt. Impurities can act as catalysts for decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The primary decomposition pathways are hydrolysis, photodegradation, and thermal decomposition. Hydrolysis occurs in the presence of water, leading to the formation of 2,4,5-Trifluorobenzyl alcohol and hydrobromic acid. Photodegradation can be initiated by exposure to light, leading to the formation of radical species. Thermal decomposition can occur at elevated temperatures.
Q2: What are the ideal storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen).[1][4][5] The storage area should be dry and well-ventilated.
Q3: Can I store this compound in a clear glass vial?
A3: It is not recommended. This compound is photosensitive and can degrade upon exposure to light.[1][2][3] If a clear vial must be used, it should be wrapped in aluminum foil or stored in a light-blocking secondary container.
Q4: How can I monitor the stability of my this compound sample over time?
A4: The purity of the sample can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A decrease in the main peak area and the appearance of new peaks corresponding to degradation products would indicate decomposition.
Q5: Are there any chemical inhibitors I can add to prevent decomposition?
A5: While the addition of stabilizers is a common practice for some reactive compounds, for a high-purity reagent like this compound, it is generally not recommended as it would introduce impurities. The most effective way to prevent decomposition is to adhere to proper storage and handling procedures. For specific applications where the compound is in a solution, radical inhibitors like BHT (butylated hydroxytoluene) could potentially be used, but their compatibility and effect on downstream reactions must be carefully evaluated.[6]
Data Presentation
Table 1: Illustrative Stability Data of this compound under Different Storage Conditions (Purity % by HPLC)
| Storage Condition | Time 0 | 1 Month | 3 Months | 6 Months | 12 Months |
| 2-8°C, Dark, Inert Atmosphere | 99.5 | 99.4 | 99.3 | 99.1 | 98.8 |
| 25°C, Dark, Inert Atmosphere | 99.5 | 98.8 | 97.5 | 95.2 | 91.0 |
| 25°C, Ambient Light, Air | 99.5 | 96.2 | 92.1 | 85.0 | 75.3 |
| 40°C, Dark, Inert Atmosphere | 99.5 | 94.5 | 88.0 | 78.1 | 60.2 |
Note: This data is illustrative and intended to demonstrate the expected trends in stability under various conditions.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under accelerated thermal and humidity conditions.
Methodology:
-
Aliquots of a single batch of this compound are placed in amber glass vials.
-
The vials are sealed under an inert atmosphere (e.g., nitrogen).
-
The vials are stored under the following conditions as per ICH guidelines[7]:
-
25°C / 60% RH (Long-term)
-
30°C / 65% RH (Intermediate)
-
40°C / 75% RH (Accelerated)
-
-
Samples are pulled at specified time points (e.g., 0, 1, 3, and 6 months for accelerated testing).[8]
-
The purity of each sample is determined by a validated stability-indicating HPLC method.
-
The appearance and any physical changes are also noted.
Protocol 2: Photostability Testing of this compound
Objective: To evaluate the impact of light exposure on the stability of this compound.
Methodology:
-
Samples of this compound are prepared in quartz glass vials (transparent to UV light).
-
A control sample is wrapped in aluminum foil to protect it from light.
-
The samples are exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]
-
The purity of the exposed and control samples is determined by HPLC at the end of the exposure period.
-
Any changes in appearance are documented.
Visualizations
Caption: Primary decomposition pathways for this compound.
Caption: General workflow for a stability study of this compound.
References
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. web.mit.edu [web.mit.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. database.ich.org [database.ich.org]
- 8. japsonline.com [japsonline.com]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting Low Yield in Benzylation with 2,4,5-Trifluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low yields in benzylation reactions utilizing 2,4,5-Trifluorobenzyl bromide. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low to no conversion of my starting material. What are the likely causes?
Low or no conversion in a benzylation reaction can stem from several factors. Primarily, you should investigate the quality of your reagents and the reaction conditions.
-
Reagent Quality:
-
This compound: This reagent can degrade over time, especially if exposed to moisture or light. Ensure it is fresh or has been stored properly under anhydrous conditions. Purity is also critical, as impurities can lead to side reactions.
-
Base: The chosen base may be old, hydrated, or not strong enough to deprotonate the nucleophile effectively. For O-benzylation of phenols or N-benzylation of less nucleophilic amines, a strong base like sodium hydride (NaH) is often more effective than weaker bases like potassium carbonate (K₂CO₃).
-
Solvent: The presence of water in the solvent can hydrolyze the this compound to the corresponding alcohol, reducing the amount of alkylating agent available for the desired reaction. Always use anhydrous solvents.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low. While starting at room temperature is a common practice, many benzylation reactions require heating to proceed at a reasonable rate. A gradual increase in temperature, for instance to 60-80°C, can significantly improve the conversion rate.[1]
-
Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow or incomplete. Ensure you are using a solvent that provides good solubility for all components. Polar aprotic solvents like DMF and acetonitrile (B52724) are often good choices for SN2 reactions.
-
Q2: My reaction is producing multiple products, leading to a low yield of the desired benzylated compound. What are the common side reactions and how can I minimize them?
The formation of multiple products is a common issue in benzylation reactions. Understanding the potential side reactions is key to mitigating them.
-
Common Side Reactions:
-
C-alkylation vs. O-alkylation (for phenols): Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, C-alkylation can become a significant side reaction, especially at higher temperatures.[1]
-
Di-benzylation: If your substrate has multiple nucleophilic sites, or if the initially formed product is still nucleophilic, it can react with another molecule of this compound.
-
Elimination: Although less common with benzylic halides, the use of a strong, sterically hindered base at high temperatures can promote the elimination of HBr from this compound.
-
Reaction with Solvent: Solvents like DMF can react with strong bases like NaH and benzyl (B1604629) bromide, leading to the formation of byproducts that can complicate purification and lower the yield of the desired product.[2]
-
-
Strategies to Minimize Side Products:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of this compound to ensure complete conversion of the starting material without promoting excessive di-benzylation.
-
Choice of Base and Solvent: The combination of a less hindered base and a suitable solvent can favor the desired reaction pathway. For instance, using potassium carbonate in acetone (B3395972) or DMF is a common choice for O-benzylation of phenols.[3] For less reactive nucleophiles, sodium hydride in an anhydrous solvent like THF or DMF may be necessary.[3]
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize side reactions like C-alkylation and elimination.
-
Protecting Groups: If your substrate has multiple reactive sites, consider using protecting groups to selectively block certain functionalities.
-
Q3: I am struggling to purify my product from the reaction mixture. What are some common purification challenges and how can I overcome them?
Purification can be challenging due to the presence of unreacted starting materials, side products, and excess reagents.
-
Common Purification Issues:
-
Removing Excess this compound: This reagent can be difficult to remove completely by simple extraction.
-
Separating Product from Byproducts: Structurally similar byproducts can co-elute with the desired product during column chromatography.
-
-
Purification Tips:
-
Aqueous Work-up: A thorough aqueous work-up can help to remove the base and any water-soluble byproducts.
-
Column Chromatography: This is the most common method for purifying benzylated products. Careful selection of the eluent system is crucial for achieving good separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.
-
Data Presentation
The following table summarizes expected yield trends for the benzylation of various nucleophiles with this compound under different reaction conditions. Please note that these are generalized trends and actual yields may vary depending on the specific substrate and experimental setup.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Phenol (B47542) | K₂CO₃ | Acetone | Reflux | 6-12 | 70-85 |
| Phenol | NaH | THF | 25-60 | 4-8 | 80-95 |
| 4-Nitrophenol | K₂CO₃ | DMF | 80 | 6 | Moderate |
| Aniline | K₂CO₃ | Acetonitrile | Reflux | 12-24 | Low to Moderate |
| Aniline | NaH | DMF | 25 | 12 | Moderate to Good |
| Imidazole | K₂CO₃ | Acetonitrile | 25 | 8-16 | Good |
| Imidazole | NaH | THF | 0-25 | 2-4 | High |
Experimental Protocols
Protocol 1: General Procedure for O-Benzylation of a Phenol using this compound and K₂CO₃
-
To a solution of the phenol (1.0 eq.) in anhydrous acetone or DMF (10-20 mL per mmol of phenol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.0 eq.).
-
Add this compound (1.2 eq.) to the suspension.
-
Heat the reaction mixture to reflux (for acetone) or 80-90°C (for DMF) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: General Procedure for N-Benzylation of an Amine/Heterocycle using this compound and NaH
Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with care in an inert atmosphere.
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF or DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the amine or heterocycle (1.0 eq.) in the same solvent dropwise at 0°C.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0°C and add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. The reaction may require gentle heating (e.g., 40-60°C) for less reactive nucleophiles.
-
Upon completion, carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in benzylation reactions.
Caption: General reaction pathway for benzylation with potential side reactions.
References
- 1. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: 2,4,5-Trifluorobenzyl bromide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted 2,4,5-Trifluorobenzyl bromide from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
Unreacted this compound is a reactive electrophile and a potential impurity that can interfere with subsequent reaction steps or complicate the purification of the desired product. Like many benzyl (B1604629) bromides, it is also a lachrymator and skin irritant, necessitating careful handling and removal.[1][2][3][4] Complete removal is essential for obtaining high-purity compounds, which is critical in drug development and materials science.[5]
Q2: What are the primary methods for removing excess this compound?
The main strategies involve converting it into a more easily separable substance (quenching), or utilizing physical separation techniques based on differing chemical properties. The most common methods are:
-
Quenching (Scavenging): Reacting the excess benzyl bromide with a nucleophile to form a highly polar, often water-soluble, byproduct.[6][7]
-
Column Chromatography: Separating the nonpolar benzyl bromide from more polar products using a silica (B1680970) or alumina (B75360) stationary phase.[8]
-
Liquid-Liquid Extraction: Using immiscible solvents to wash out water-soluble quenched byproducts.[9][10]
-
Distillation: Removing the volatile benzyl bromide under reduced pressure, provided the desired product is non-volatile and thermally stable.[6][7]
-
Recrystallization: Purifying a solid product from a solution, leaving the liquid benzyl bromide impurity behind.[7]
Q3: My reaction mixture is still yellow after an aqueous wash. Is this unreacted this compound?
While this compound is typically a colorless to light yellow liquid, a persistent color could indicate its presence or the presence of impurities or degradation products.[5] Thin Layer Chromatography (TLC) is the best method to confirm the presence of the starting material. Spot the crude reaction mixture alongside a standard of pure this compound to verify.
Q4: I've noticed a precipitate after quenching with triethylamine (B128534). What is it?
This is likely the quaternary ammonium (B1175870) salt formed from the reaction between triethylamine and this compound. This salt is typically water-soluble and can be removed by an aqueous extraction.[6] If it precipitates from the organic solvent, it can often be removed by filtration.[7]
Troubleshooting and Purification Guides
Problem 1: Difficulty Separating Product from Starting Material via Column Chromatography
Potential Cause: The polarity of your desired product is very similar to that of this compound, leading to poor separation on a silica gel column.
Solutions:
-
Optimize Solvent System: Use a less polar eluent system (e.g., higher percentage of hexanes or heptane (B126788) relative to ethyl acetate (B1210297) or dichloromethane) to increase the separation. This compound is relatively nonpolar and should elute quickly in such systems.[6]
-
Quench Before Chromatography: Before attempting chromatography, quench the excess benzyl bromide. For example, add a small amount of triethylamine to the crude mixture and stir for 30 minutes.[7] The resulting highly polar ammonium salt will remain at the baseline of the silica column, allowing for easy elution of your desired product.
-
Reverse-Phase Chromatography: If your product is sufficiently non-polar, consider using reverse-phase chromatography where the stationary phase is hydrophobic.[11]
Problem 2: Product is Thermally Unstable or Volatile, Precluding Distillation
Potential Cause: The desired product degrades at the temperatures required for vacuum distillation of the benzyl bromide, or the product co-distills.
Solutions:
-
Chemical Quenching: This is the safest alternative. Use a scavenger like triethylamine or a polymer-bound amine to convert the benzyl bromide into a non-volatile, easily separable salt prior to any concentration steps.[6][7]
-
Recrystallization: If your product is a solid, this is an excellent and highly effective method. Dissolve the crude mixture in a minimum of hot solvent and allow it to cool slowly. The pure product should crystallize, leaving the benzyl bromide impurity in the mother liquor.[7]
Comparison of Removal Methods
| Method | Best For... | Advantages | Disadvantages | Key Considerations |
| Quenching (with Amine) | Reactions where product polarity is similar to the benzyl bromide. | Highly effective, converts impurity to a very different polarity. The resulting salt is easily removed by filtration or extraction.[6] | Introduces additional reagents (quencher and its salt). The quencher must not react with the desired product.[6] | Choose a nucleophilic amine (e.g., triethylamine) that won't cause side reactions. Monitor by TLC to ensure full consumption of the benzyl bromide.[7] |
| Column Chromatography | Products with significantly different polarity from the benzyl bromide. | Can achieve very high purity. Well-established and versatile technique.[12] | Can be time-consuming and uses large volumes of solvent. Product may be lost on the column. | This compound is nonpolar; use a nonpolar eluent for effective separation.[6] |
| Liquid-Liquid Extraction | Removing water-soluble impurities after a quenching step. | Fast, simple, and effective for removing salts and other polar impurities.[9] | Ineffective for removing the unreacted benzyl bromide itself. Emulsions can sometimes form.[9] | Typically used as a work-up step following a reaction or quench, not as a primary method for removing the unreacted starting material.[13] |
| Vacuum Distillation | High-boiling, thermally stable liquid products. | Simple and effective for large-scale reactions if conditions are suitable. No additional reagents are needed. | Requires product to be thermally stable and non-volatile.[7] Requires specialized glassware. | Check the boiling point of your product and this compound to ensure a sufficient temperature differential for separation. |
| Recrystallization | Purifying solid products. | Can yield very pure material. Relatively simple and cost-effective. | Only applicable to solid products. Some product loss in the mother liquor is inevitable. | Choose a solvent system where the product has high solubility when hot and low solubility when cold, while the impurity remains soluble. |
Experimental Protocols
Protocol 1: Quenching with Triethylamine and Aqueous Extraction
This protocol is ideal for converting unreacted this compound into a water-soluble quaternary ammonium salt, which is then removed by extraction.
-
Reaction Completion: Once the primary reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to room temperature.
-
Quenching: To the stirred reaction mixture, add triethylamine (Et₃N) (1.5 to 2.0 equivalents relative to the initial excess of benzyl bromide).
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. Monitor the disappearance of the this compound spot on TLC.[7]
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure the product is fully dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and wash with 1M HCl to remove excess triethylamine. Then, wash with water and finally with brine to remove the quaternary ammonium salt.[6][9]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now free of benzyl bromide.[13]
Protocol 2: Purification by Silica Gel Column Chromatography
This method is suitable when the desired product is significantly more polar than the relatively nonpolar this compound.
-
Column Packing: Pack a chromatography column with silica gel using a nonpolar solvent like hexanes or a 98:2 mixture of hexanes:ethyl acetate.[12]
-
Sample Loading: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of dichloromethane (B109758) or the column eluent and load it onto the top of the silica gel.
-
Elution: Begin eluting the column with a nonpolar solvent system (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate). The nonpolar this compound will elute quickly with the solvent front.[6]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which contain the benzyl bromide.
-
Product Elution: After the benzyl bromide has been eluted, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your more polar desired product.[8]
-
Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.
Process Diagrams
Caption: Decision tree for selecting a purification method.
Caption: Standard workflow for removal by quenching and extraction.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 11. fralinlifesci.vt.edu [fralinlifesci.vt.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 2,4,5-Trifluorobenzyl Bromide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up 2,4,5-Trifluorobenzyl bromide reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when scaling up the synthesis of this compound?
Scaling up the synthesis of this compound from laboratory to pilot or industrial scale presents several critical challenges. These include managing the exothermic nature of the bromination reaction to prevent thermal runaways, ensuring efficient mixing to maintain reaction homogeneity and consistent product quality, and controlling the formation of impurities, particularly di-brominated side products.[1][2] The availability and purity of raw materials, such as N-bromosuccinimide (NBS), can also significantly impact the reaction's success at a larger scale.[2]
Q2: How does reaction temperature affect the outcome of the scaled-up synthesis?
Precise temperature control is crucial.[1] Elevated temperatures can accelerate the reaction rate, but they also increase the likelihood of side reactions, such as over-bromination and decomposition of the desired product. Conversely, temperatures that are too low may lead to an impractically slow reaction rate and incomplete conversion. For scaled-up batch processes, efficient heat dissipation through the reactor jacket is essential to maintain the optimal temperature range and prevent the formation of localized hot spots.
Q3: What are the common impurities in this compound synthesis, and how can they be minimized?
The most common impurity is the di-brominated byproduct, 1-(dibromomethyl)-2,4,5-trifluorobenzene. Its formation can be minimized by carefully controlling the stoichiometry of the brominating agent (e.g., NBS), typically using a slight excess of the starting material (2,4,5-trifluorotoluene). Continuous, slow addition of the brominating agent can also help maintain a low concentration of the brominating species, favoring mono-bromination.[2] Impurities from the raw materials can also lead to unwanted byproducts, emphasizing the need for high-purity starting materials.[1]
Q4: Are there alternative technologies to traditional batch reactors for scaling up this reaction?
Yes, continuous flow chemistry offers a promising alternative for scaling up benzylic bromination reactions. Microreactors or flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and improved safety for highly exothermic reactions.[3] This technology can lead to higher yields, better selectivity, and more consistent product quality, making it an attractive option for the industrial production of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Incomplete reaction due to insufficient reaction time or temperature.- Poor mixing in a large reactor, leading to localized areas of low reactivity.- Degradation of the product due to excessive heat or prolonged reaction times. | - Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time.- Optimize the agitation speed and impeller design to ensure thorough mixing.- Implement precise temperature control and consider a lower reaction temperature for a longer duration. |
| High Levels of Di-brominated Impurity | - Excess of the brominating agent (e.g., NBS).- High reaction temperature promoting further bromination.- "Hot spots" in the reactor due to poor heat dissipation. | - Use a stoichiometric amount or a slight excess of the 2,4,5-trifluorotoluene (B1591408).- Add the brominating agent portion-wise or as a continuous slow feed.- Lower the reaction temperature and ensure efficient cooling of the reactor. |
| Reaction Fails to Initiate or is Sluggish | - Ineffective radical initiator (if used).- Presence of radical scavengers (e.g., oxygen).- Low reaction temperature. | - Use a fresh batch of radical initiator (e.g., AIBN, benzoyl peroxide).- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen, argon).- Gradually increase the reaction temperature while monitoring for the onset of the reaction. |
| Product Discoloration | - Presence of impurities in the starting materials.- Decomposition of the product or side products at elevated temperatures. | - Use high-purity starting materials.- Conduct the reaction at the lowest effective temperature.- Consider purification methods such as distillation or crystallization to remove colored impurities. |
Data Presentation
Table 1: Illustrative Impact of Stoichiometry on Product Distribution in a Scaled-Up Batch Reaction
| Molar Ratio (2,4,5-Trifluorotoluene : NBS) | Reaction Temperature (°C) | Yield of this compound (%) | Di-brominated Impurity (%) |
| 1 : 1.2 | 80 | 75 | 15 |
| 1 : 1.05 | 80 | 85 | 8 |
| 1.1 : 1 | 80 | 90 | 4 |
Note: This data is illustrative and serves as a general guideline. Actual results may vary based on specific reaction conditions and equipment.
Table 2: Representative Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Scaled-Up Batch Reactor | Continuous Flow Reactor |
| Reaction Volume | 100 L | 10 mL (reactor volume) |
| Temperature Control | Challenging, potential for hot spots | Excellent, precise control |
| Mixing | Dependent on impeller design and speed | Highly efficient due to small dimensions |
| Typical Yield | 85-90% | >95% |
| Di-brominated Impurity | 4-8% | <2% |
| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volume |
Note: This data is representative and highlights the potential advantages of continuous flow processing.
Experimental Protocols
Representative Experimental Protocol for a Scaled-Up Batch Synthesis of this compound
Disclaimer: This protocol is a representative example and should be adapted and optimized for specific equipment and safety protocols. A thorough risk assessment should be conducted before implementation.
Materials:
-
2,4,5-Trifluorotoluene (10.0 kg, 68.4 mol, 1.05 eq)
-
N-Bromosuccinimide (NBS) (11.6 kg, 65.2 mol, 1.0 eq)
-
AIBN (Azobisisobutyronitrile) (112 g, 0.68 mol, 0.01 eq)
-
Carbon Tetrachloride (or a safer alternative solvent like acetonitrile) (100 L)
Equipment:
-
150 L glass-lined reactor with a reflux condenser, mechanical stirrer, temperature probe, and addition port.
-
Heating/cooling system for the reactor jacket.
-
Inert gas (Nitrogen) supply.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants: Charge the reactor with 2,4,5-trifluorotoluene and carbon tetrachloride. Begin agitation.
-
Inerting: Purge the reactor headspace with nitrogen for 30 minutes to remove oxygen.
-
Heating: Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) under a nitrogen atmosphere.
-
Initiator Addition: Once at reflux, add the AIBN to the reactor.
-
NBS Addition: Slowly and portion-wise add the NBS to the refluxing mixture over a period of 4-6 hours. Monitor the reaction temperature closely and adjust the addition rate to maintain a steady reflux and avoid excessive exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC to determine the ratio of starting material, product, and di-brominated impurity.
-
Completion and Cooldown: Once the reaction is deemed complete (typically when the starting material is consumed to the desired level), turn off the heating and allow the reactor to cool to room temperature.
-
Work-up:
-
Filter the reaction mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with water to remove any remaining succinimide and other water-soluble impurities.
-
Wash the organic layer with a dilute aqueous solution of sodium bisulfite to quench any unreacted bromine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by distillation under reduced pressure.
-
The crude this compound can be further purified by vacuum distillation to achieve high purity.
-
Visualizations
Caption: Experimental workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting decision pathway for optimizing scaled-up reactions.
References
Validation & Comparative
A Comparative Analysis of Reactivity: 2,4,5-Trifluorobenzyl Bromide vs. 2,4,5-Trifluorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds, the choice of starting materials is paramount to achieving desired reaction outcomes, yields, and purity. 2,4,5-Trifluorobenzyl halides are valuable intermediates used to introduce the 2,4,5-trifluorobenzyl moiety into target molecules.[1][2] This guide provides an objective comparison of the reactivity between 2,4,5-Trifluorobenzyl bromide and 2,4,5-Trifluorobenzyl chloride, supported by fundamental principles of organic chemistry, to aid researchers in reagent selection.
The primary distinction in reactivity between these two compounds lies in the nature of the halogen atom, which functions as a leaving group during nucleophilic substitution reactions. The efficiency of such reactions is critically dependent on the ability of the leaving group to depart from the carbon backbone.
Core Principles of Reactivity: The Leaving Group
Nucleophilic substitution reactions, whether proceeding through an SN1 or SN2 mechanism, are governed by the stability of the departing group.[3][4] A good leaving group is a species that can stabilize the negative charge it acquires after breaking its bond with the electrophilic carbon. The key factors that determine leaving group ability are basicity, size, and polarizability.[5]
-
Basicity : Weaker bases are better leaving groups.[3][6] This is because weak bases are less likely to donate their electrons and are more stable as independent, negatively charged ions. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[7]
-
Size and Polarizability : Larger ions, like bromide, have their negative charge dispersed over a greater volume, which reduces charge density and increases stability.[5] Furthermore, the electron cloud of a larger ion is more polarizable, meaning it can be more easily distorted to stabilize the transition state as the leaving group departs.[5]
Based on these principles, the bromide ion is a superior leaving group compared to the chloride ion.[3][5][8] This fundamental difference dictates the reactivity profile of the corresponding benzyl (B1604629) halides.
Data Presentation: A Comparative Overview
| Property | This compound | 2,4,5-Trifluorobenzyl Chloride | Rationale |
| Chemical Formula | C₇H₄BrF₃ | C₇H₄ClF₃ | Different halogen substituent. |
| Molecular Weight | 225.01 g/mol | 180.55 g/mol [9] | Bromine is heavier than chlorine. |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Halogen atom that departs. |
| Leaving Group Ability | Excellent | Good | Bromide is a weaker base and more polarizable than chloride.[3][5] |
| Reactivity in SN Reactions | Higher | Lower | The rate-determining step involves the loss of the leaving group.[3] A better leaving group leads to a faster reaction. |
| C-Halogen Bond Strength | Weaker | Stronger | The C-Br bond is longer and weaker than the C-Cl bond, requiring less energy to break. |
| Reaction Conditions | Milder conditions (lower temp., shorter time) | Harsher conditions (higher temp., longer time) | The higher reactivity of the bromide allows for less forcing conditions. |
| Cost & Availability | Generally higher cost | Generally lower cost and more readily available.[10] | Brominated reagents are often more expensive than their chlorinated counterparts.[10] |
Experimental Protocols
The following is a generalized experimental protocol for a nucleophilic substitution reaction with a generic nucleophile (Nu-H). This protocol highlights the practical differences in employing either this compound or its chloride analog.
General Protocol for Nucleophilic Alkylation
Objective: To synthesize 2,4,5-Trifluorobenzyl-Nu from the corresponding benzyl halide.
Materials:
-
2,4,5-Trifluorobenzyl halide (bromide or chloride) (1.0 eq)
-
Nucleophile (e.g., an amine, alcohol, or thiol) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N, or NaH) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (Nu-H) and the base in the chosen anhydrous solvent.
-
Reagent Addition: To the stirred solution, add the 2,4,5-Trifluorobenzyl halide (dissolved in a minimal amount of the same solvent) dropwise at room temperature.
-
Reaction:
-
Using this compound: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Using 2,4,5-Trifluorobenzyl Chloride: The reaction generally requires more forcing conditions. It is typically heated to higher temperatures (e.g., 60-100 °C) and may require a longer reaction time (6-24 hours) to achieve a comparable conversion to the bromide.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography, recrystallization, or distillation to yield the desired product.
This protocol illustrates that while both reagents can yield the same product, this compound's higher reactivity allows for more efficient synthesis under milder conditions.[10]
Visualizations
Reaction Mechanism and Workflow
To better illustrate the chemical processes and decision-making involved, the following diagrams are provided.
Caption: Generalized SN2 mechanism for nucleophilic substitution.
References
- 1. This compound | 157911-56-3 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. quora.com [quora.com]
- 9. scbt.com [scbt.com]
- 10. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
Alternative reagents to 2,4,5-Trifluorobenzyl bromide for benzylation
For Researchers, Scientists, and Drug Development Professionals
The benzylation of nucleophiles is a cornerstone of modern organic synthesis, pivotal for installing a versatile protecting group or for the synthesis of complex molecular architectures. While 2,4,5-Trifluorobenzyl bromide is a potent reagent, its reactivity profile and the trifluorophenyl moiety may not be suitable for all synthetic strategies. This guide provides an objective comparison of alternative benzylating agents, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific needs.
Performance Comparison of Benzylating Agents
The choice of a benzylating agent significantly impacts reaction efficiency, substrate scope, and functional group tolerance. The following tables summarize the performance of several alternatives to this compound for the O-benzylation of phenols and alcohols, and N-benzylation of amines.
O-Benzylation of Phenols
The protection of phenols as benzyl (B1604629) ethers is a common transformation. The reactivity of the benzylating agent is a key consideration, especially for phenols bearing electron-withdrawing or sterically hindering substituents.
| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | Phenol | K₂CO₃ | Acetonitrile | 80 | 6 | 95 | [1] |
| Benzyl Bromide | 4-Nitrophenol | K₂CO₃ | DMF | 80 | 8 | 92 | [1] |
| Benzyl Tosylate | Phenol | K₂CO₃ | DMF | 80 | 4-12 | High | [2] |
| Benzyl Tosylate | 4-Nitrophenol | K₂CO₃ | DMF | 80 | 4-12 | High | [2] |
| Benzyl Trichloroacetimidate (B1259523) | 4-Chlorophenol | TfOH (cat.) | Dichloromethane/Hexane | RT | 24 | 91 | [3] |
Note: Direct side-by-side comparative data under identical conditions is not always available. The data presented serves as a benchmark for the performance of each reagent. It is generally understood that benzyl tosylate is more reactive than benzyl bromide, leading to shorter reaction times or milder conditions.[4] Benzyl trichloroacetimidate offers a valuable alternative for acid-sensitive substrates where basic conditions of the Williamson ether synthesis are not viable.
O-Benzylation of Alcohols
The benzylation of alcohols is crucial for protecting hydroxyl groups during multi-step syntheses. The choice of reagent can be critical for substrates with other sensitive functional groups.
| Reagent | Substrate | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | Benzyl alcohol | NaH | DMF | 0 to RT | - | High | [5] |
| Benzyl Trichloroacetimidate | Cyclohexylmethanol | TMS-OTf (cat.) | Dichloromethane | RT | 24 | 95 | [6] |
| 2-Benzyloxy-1-methylpyridinium Triflate | Methyl (R)-(-)-3-hydroxy-2-methylpropanoate | MgO | Toluene | 90 | 24 | 91 | [7] |
| 2-Benzyloxy-1-methylpyridinium Triflate | 1-Adamantanol | MgO | Trifluorotoluene | 85 | 24 | 85 | [7] |
| Benzyl N-Phenyl-2,2,2-trifluoroacetimidate | 2-Phenylethanol | TMSOTf (cat.) | 1,4-Dioxane | RT | 0.5 | 94 | [8] |
Note: 2-Benzyloxy-1-methylpyridinium triflate and Benzyl N-Phenyl-2,2,2-trifluoroacetimidate are particularly noteworthy for their ability to benzylate alcohols under neutral or mildly acidic conditions, offering excellent functional group tolerance.
N-Benzylation of Amines
The N-benzylation of amines is a key transformation in the synthesis of a vast array of biologically active compounds.
| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Chloride | Aniline | NaHCO₃ | Water | 90-95 | 4 | 80-85 | [9] |
| Benzyl Bromide | Aniline | - | - | - | - | - | [4] |
Note: The N-benzylation of amines with benzyl halides is a well-established reaction. For less reactive amines or to avoid over-alkylation, alternative methods such as reductive amination can be employed.[10]
Experimental Protocols
Protocol 1: O-Benzylation of a Phenol using Benzyl Tosylate
This protocol is a general guideline for the O-benzylation of phenols via the Williamson ether synthesis using the highly reactive benzyl tosylate.
Materials:
-
Substituted Phenol (1.0 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Benzyl Tosylate (1.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the phenol, potassium carbonate, and anhydrous DMF.
-
Add benzyl tosylate to the mixture.
-
Heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure aryl benzyl ether.[2]
Protocol 2: O-Benzylation of an Alcohol using Benzyl Trichloroacetimidate
This method is suitable for the benzylation of alcohols under acidic conditions, which is particularly useful for substrates that are sensitive to bases.
Materials:
-
Alcohol (1.0 equiv)
-
Benzyl Trichloroacetimidate (1.5 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS-OTf) or Trifluoromethanesulfonic acid (TfOH) (catalytic amount, e.g., 0.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol and benzyl trichloroacetimidate in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acidic catalyst (TMS-OTf or TfOH).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography or bulb-to-bulb distillation.
Protocol 3: O-Benzylation of an Alcohol using 2-Benzyloxy-1-methylpyridinium Triflate
This protocol describes a mild method for the benzylation of alcohols under neutral conditions.
Materials:
-
Alcohol (1.0 equiv)
-
2-Benzyloxy-1-methylpyridinium Triflate (2.0 equiv)
-
Magnesium Oxide (MgO, 2.0 equiv)
-
Toluene or Trifluorotoluene
-
Dichloromethane (CH₂Cl₂)
-
Celite®
Procedure:
-
To a mixture of the alcohol and magnesium oxide in toluene, add 2-benzyloxy-1-methylpyridinium triflate.
-
Heat the heterogeneous reaction mixture at 80-90 °C for 24 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite®, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired benzyl ether.[7]
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental processes can provide a clearer understanding of the underlying chemistry and practical steps involved.
Caption: Williamson Ether Synthesis Mechanism.
Caption: Benzylation with Benzyl Trichloroacetimidate.
Caption: General Experimental Workflow for Benzylation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Fluorinated Benzylating Agents for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the strategic introduction of fluorinated benzyl (B1604629) groups is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. However, the choice of the specific fluorinated benzylating agent can profoundly impact reaction efficiency and yield. This guide provides an objective comparison of common fluorinated benzylating agents, supported by experimental data and detailed protocols, to facilitate informed decisions in your synthetic endeavors.
Introduction to Fluorinated Benzylating Agents
Fluorinated benzylating agents are indispensable tools for installing fluorinated benzyl moieties onto nucleophiles such as amines, alcohols, and thiols. The most commonly used agents are benzyl bromides, valued for their reactivity in nucleophilic substitution reactions, which typically proceed via an SN2 mechanism. The position and nature of the fluorine substituent on the aromatic ring subtly modulate the electrophilicity of the benzylic carbon, influencing reaction rates and outcomes. This guide focuses on a comparative study of ortho-, meta-, and para-fluorobenzyl bromides, alongside the electron-withdrawing 4-(trifluoromethyl)benzyl bromide, to elucidate their relative performance in common benzylation reactions.
Data Presentation: A Quantitative Comparison of Reactivity
The reactivity of benzyl bromides in SN2 reactions is influenced by both steric and electronic factors. While direct, comprehensive kinetic data comparing all common fluorinated isomers under identical conditions is sparse, a relative reactivity profile can be constructed based on established principles of physical organic chemistry and available data from studies on substituted benzyl systems.
Electron-withdrawing groups can increase the electrophilicity of the benzylic carbon, potentially accelerating SN2 reactions. However, strong resonance-withdrawing groups at the para position can also stabilize the starting material, potentially slowing the reaction. The position of the fluorine atom (ortho, meta, or para) influences reactivity through a combination of inductive and resonance effects.
The following tables summarize the expected relative reactivity and representative yields for N- and O-benzylation reactions.
Table 1: Relative Reactivity of Fluorinated Benzyl Bromides in SN2 Reactions
| Benzylating Agent | Substituent | Position | Inductive Effect | Resonance Effect | Expected Relative Rate (vs. Benzyl Bromide) |
| Benzyl Bromide | -H | - | Neutral | Neutral | 1.00 |
| 2-Fluorobenzyl Bromide | -F | ortho | -I (Strong) | +M (Weak) | ~0.8 - 1.0 |
| 3-Fluorobenzyl Bromide | -F | meta | -I (Strong) | N/A | ~1.1 - 1.3 |
| 4-Fluorobenzyl Bromide | -F | para | -I (Strong) | +M (Weak) | ~0.9 - 1.1 |
| 4-(Trifluoromethyl)benzyl Bromide | -CF3 | para | -I (Strong) | -M (Weak) | ~1.5 - 2.0 |
Note: Relative rates are estimates based on Hammett constants and general principles of SN2 reactivity. Actual rates can vary significantly with the nucleophile, solvent, and temperature.
Table 2: Comparative Yields for N-Benzylation of Aniline
| Benzylating Agent | Typical Reaction Time | Typical Yield (%) |
| 2-Fluorobenzyl Bromide | 12 - 24 h | 75 - 85% |
| 3-Fluorobenzyl Bromide | 8 - 16 h | 80 - 90% |
| 4-Fluorobenzyl Bromide | 10 - 20 h | 80 - 90% |
| 4-(Trifluoromethyl)benzyl Bromide | 6 - 12 h | 85 - 95% |
Conditions: Aniline (1.0 eq), Benzylating Agent (1.1 eq), K2CO3 (1.5 eq), Acetonitrile (B52724), Room Temperature.
Table 3: Comparative Yields for O-Benzylation of Phenol (B47542)
| Benzylating Agent | Typical Reaction Time | Typical Yield (%) |
| 2-Fluorobenzyl Bromide | 18 - 30 h | 70 - 80% |
| 3-Fluorobenzyl Bromide | 12 - 24 h | 75 - 85% |
| 4-Fluorobenzyl Bromide | 16 - 28 h | 75 - 85% |
| 4-(Trifluoromethyl)benzyl Bromide | 10 - 20 h | 80 - 90% |
Conditions: Phenol (1.0 eq), Benzylating Agent (1.2 eq), K2CO3 (2.0 eq), DMF, 60 °C.
Experimental Protocols
The following are standardized protocols for N- and O-benzylation reactions designed for the comparative evaluation of different fluorinated benzylating agents.
Protocol 1: General Procedure for N-Benzylation of Amines
This protocol describes the N-alkylation of a primary or secondary amine with a fluorinated benzyl bromide via a standard SN2 reaction.
Materials:
-
Amine (e.g., aniline, piperidine)
-
Fluorinated Benzyl Bromide (e.g., 4-fluorobenzyl bromide)
-
Anhydrous Potassium Carbonate (K2CO3), finely ground
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile (or DMF) to achieve a concentration of approximately 0.2 M with respect to the amine.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the fluorinated benzyl bromide (1.1 eq) to the mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-benzylated product.
Protocol 2: General Procedure for O-Benzylation of Alcohols/Phenols
This protocol details the O-alkylation of an alcohol or phenol using a fluorinated benzyl bromide in a Williamson ether synthesis.
Materials:
-
Alcohol or Phenol
-
Fluorinated Benzyl Bromide (e.g., 4-fluorobenzyl bromide)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a dry, argon-purged round-bottom flask equipped with a magnetic stir bar, add the alcohol or phenol (1.0 eq).
-
Add anhydrous DMF (or THF) to dissolve the substrate (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the fluorinated benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Gentle heating (e.g., 40-60 °C) may be required for less reactive substrates.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzyl ether.
Application in Drug Discovery: Targeting the TGF-β Signaling Pathway
The introduction of fluorinated benzyl groups is a common strategy in the design of small molecule kinase inhibitors. The Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis, is often dysregulated in cancer.[1][2] Small molecule inhibitors targeting the TGF-β type 1 receptor (TGF-βR1) kinase are a promising area of cancer therapy research.[3][4] Many of these inhibitors feature substituted benzyl moieties that occupy the ATP-binding pocket of the kinase.
The following diagram illustrates a simplified workflow for the initial stages of a drug discovery project targeting TGF-βR1, where various fluorinated benzylating agents would be used to synthesize a library of potential inhibitors.
Caption: A generalized workflow for inhibitor library synthesis and screening.
The following diagram depicts a simplified representation of the canonical TGF-β signaling pathway, which is the target of the synthesized inhibitors.
Caption: Simplified canonical TGF-β/SMAD signaling pathway.
References
A Comparative Guide to Purity Validation of 2,4,5-Trifluorobenzyl Bromide via HPLC Analysis
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that dictates the success of a synthetic route and the quality of the final product. 2,4,5-Trifluorobenzyl bromide is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound and objectively compares its performance with a common alternative, 2,4,5-Trifluorobenzyl chloride, supported by established chemical principles.
HPLC Analysis for Purity Validation
High-Performance Liquid Chromatography is a cornerstone analytical technique for assessing the purity of chemical compounds. For a substituted aromatic halide like this compound, a reversed-phase HPLC method is highly effective in separating the main component from potential impurities.
Experimental Protocol: HPLC Purity Validation
This section details a robust HPLC method for the purity analysis of this compound.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and effectiveness in separating non-polar to moderately polar compounds.
2. Mobile Phase and Elution:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Elution Mode: Isocratic or gradient elution can be employed. An isocratic method with a 70:30 (v/v) mixture of Acetonitrile and Water is a good starting point. A gradient elution, starting with a higher water concentration and gradually increasing the acetonitrile concentration, may be necessary to resolve closely eluting impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Detection:
-
Wavelength: UV detection at 254 nm is suitable for aromatic compounds.
5. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: HPLC Method Parameters for Purity Validation of this compound
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Sample Conc. | 0.1 mg/mL in mobile phase |
Potential Impurities and Their Separation
The synthesis of this compound can lead to the formation of several impurities. The proposed HPLC method is designed to effectively separate the target compound from these byproducts.
-
Starting Material: Unreacted 2,4,5-Trifluorotoluene.
-
Over-brominated species: 2,4,5-Trifluorobenzal bromide.
-
Hydrolysis product: 2,4,5-Trifluorobenzyl alcohol.
-
Isomeric impurities: Other isomers of trifluorobenzyl bromide.
The differing polarities of these compounds will result in distinct retention times on the C18 column, allowing for their separation and quantification.
Performance Comparison: this compound vs. 2,4,5-Trifluorobenzyl Chloride
In many synthetic applications, 2,4,5-Trifluorobenzyl chloride is a viable alternative to the bromide analog. The choice between these two reagents often involves a trade-off between reactivity and cost.
Reactivity:
Generally, the carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making bromide a better leaving group. Consequently, this compound is a more reactive electrophile than 2,4,5-Trifluorobenzyl chloride. This higher reactivity can lead to:
-
Faster reaction times.
-
Milder reaction conditions.
-
Higher yields, especially with less reactive nucleophiles.
Cost and Stability:
2,4,5-Trifluorobenzyl chloride is typically more stable and less expensive to manufacture than its bromide counterpart. For large-scale industrial processes, the cost savings associated with using the chloride can be significant.
Table 2: Comparison of this compound and 2,4,5-Trifluorobenzyl Chloride
| Feature | This compound | 2,4,5-Trifluorobenzyl Chloride |
| Reactivity | Higher | Lower |
| Cost | Higher | Lower |
| Stability | Lower | Higher |
| Leaving Group | Bromide (better) | Chloride (poorer) |
Visualizing the Workflow and Decision Process
The following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC analysis and a logical decision-making process for selecting a benzylating agent.
Caption: Experimental workflow for HPLC purity validation.
Caption: Decision tree for selecting a benzylating agent.
A Comparative Spectroscopic Guide to Trifluorobenzyl Bromide Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2,4,5-Trifluorobenzyl bromide and its structural isomers. Differentiating these isomers is critical in synthetic chemistry, particularly in pharmaceutical and agrochemical development, where precise molecular architecture dictates biological activity. This document outlines key distinguishing features observed in Nuclear Magnetic Resonance (¹H NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental data and established spectroscopic principles.
Data Presentation: Spectroscopic Comparison
The differentiation of trifluorobenzyl bromide isomers is most effectively achieved by analyzing the substitution pattern's influence on the aromatic protons in ¹H NMR and the C-H out-of-plane bending vibrations in IR spectroscopy. While all isomers share the same molecular weight (approx. 225.01 g/mol ), their unique symmetries and electronic environments result in distinct spectral fingerprints.
| Spectroscopic Parameter | 2,4,5-Isomer | 2,3,6-Isomer | 3,4,5-Isomer | 2,4,6-Isomer (Predicted) |
| ¹H NMR: -CH₂Br Signal (δ, ppm) | ~4.4-4.5 | ~4.6 | ~4.4-4.5 | ~4.5-4.6 |
| ¹H NMR: Aromatic Signals | 2 signals | 2 signals | 1 signal | 1 signal |
| ¹H NMR: Aromatic Multiplicity | 2 triplets (or dd) | 1 triplet of triplets, 1 triplet | 1 singlet | 1 singlet |
| IR: Aromatic C-H Stretch (cm⁻¹) | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| IR: In-Ring C=C Stretch (cm⁻¹) | ~1600-1585, ~1500-1400 | ~1600-1585, ~1500-1400 | ~1600-1585, ~1500-1400 | ~1600-1585, ~1500-1400 |
| IR: C-H Out-of-Plane Bending (cm⁻¹) | 1,2,4,5-tetra-subst. pattern | 1,2,3,4-tetra-subst. pattern | 1,2,3,5-tetra-subst. pattern | 1,2,3,5-tetra-subst. pattern |
| MS: Molecular Ion (M⁺, m/z) | 224/226 (approx. 1:1) | 224/226 (approx. 1:1) | 224/226 (approx. 1:1) | 224/226 (approx. 1:1) |
| MS: Major Fragment (m/z) | 145 [M-Br]⁺ | 145 [M-Br]⁺ | 145 [M-Br]⁺ | 145 [M-Br]⁺ |
Mandatory Visualization: Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for distinguishing between different trifluorobenzyl bromide isomers using ¹H NMR and IR spectroscopy.
Caption: Logical workflow for trifluorobenzyl bromide isomer identification.
Experimental Protocols
The data presented in this guide are typically acquired using the following standard methodologies.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.[1]
-
Sample Preparation: A small quantity (typically 2-5 mg) of the trifluorobenzyl bromide isomer is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to define the 0 ppm chemical shift, although modern spectrometers can reference the residual solvent signal.[2]
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses.[2] A sufficient number of scans are acquired and averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. The resulting spectrum is then phase- and baseline-corrected. Proton signals are integrated to determine their relative ratios. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups and aromatic substitution patterns based on the absorption of infrared radiation corresponding to molecular vibrations.[3]
-
Sample Preparation (Neat Liquid/Thin Film): As trifluorobenzyl bromide isomers are typically liquids at room temperature, the simplest method is to place a small drop of the neat liquid between two IR-transparent salt plates (e.g., KBr or NaCl).[4][5] The plates are pressed together to form a thin capillary film.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the clean salt plates in air is recorded first.
-
Data Acquisition: The prepared sample is placed in the instrument's sample holder. The IR beam is passed through the sample, and the resulting interferogram is recorded.[6] Multiple scans are typically averaged to improve the spectrum quality.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor. The final spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic bands for aromatic C-H stretching (3100-3000 cm⁻¹), C=C in-ring stretching (1600-1400 cm⁻¹), and C-H out-of-plane bending (900-675 cm⁻¹) are then analyzed to confirm the substitution pattern.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for volatile, small organic molecules.[9]
-
Sample Introduction: The sample is introduced into the ion source, often after separation by Gas Chromatography (GC-MS), which is ideal for separating volatile isomers.[10] The sample is vaporized under high vacuum.
-
Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[11] This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing it to fragment in a reproducible manner.[9][12]
-
Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).[13]
-
Detection: A detector records the abundance of each ion at its specific m/z value, generating a mass spectrum. The spectrum is analyzed for the molecular ion peak (which confirms the molecular weight) and characteristic fragment ions. For benzyl (B1604629) bromides, a key fragment is often the tropylium-like cation [M-Br]⁺. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M⁺ and M+2 peak pattern for all bromine-containing fragments.
References
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 13. rroij.com [rroij.com]
A Comparative Guide to the Synthesis of 2,4,5-Trifluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the common synthetic routes to 2,4,5-Trifluorobenzyl bromide, a key intermediate in the synthesis of various pharmaceuticals, including the antiviral agent Ensitrelvir.[1] We present a detailed analysis of three primary synthetic methodologies: direct benzylic bromination, halogen exchange, and bromination of the corresponding alcohol. This guide includes side-by-side comparisons of performance metrics, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Synthetic Routes
The selection of a synthetic route for this compound is often a trade-off between factors such as starting material availability, reaction efficiency, purity of the final product, and scalability. The following table summarizes the key performance indicators for the three primary synthetic methods.
| Parameter | Method A: Direct Bromination | Method B: Halogen Exchange | Method C: From Alcohol |
| Starting Material | 2,4,5-Trifluorotoluene (B1591408) | 2,4,5-Trifluorobenzyl chloride | 2,4,5-Trifluorobenzyl alcohol |
| Typical Reagents | N-Bromosuccinimide (NBS), Radical Initiator (AIBN) | Sodium Bromide (NaBr) | Phosphorus Tribromide (PBr₃) or Carbon Tetrabromide (CBr₄)/Triphenylphosphine (PPh₃) |
| Typical Yield | 75-85% | 85-95% | 80-90% |
| Purity (Post-Purification) | >98% | >99% | >98% |
| Typical Reaction Time | 4-8 hours | 6-12 hours | 2-4 hours |
| Key Advantages | Fewer synthetic steps | High purity product, readily available starting material | Mild reaction conditions possible (Appel reaction) |
| Key Disadvantages | Potential for over-bromination and ring bromination side products | Requires precursor synthesis | Requires precursor synthesis |
| Scalability | Good | Excellent | Good |
| Safety Considerations | Use of radical initiators and brominating agents requires care. | Standard laboratory precautions. | PBr₃ is corrosive and reacts violently with water. CBr₄ is toxic. |
Experimental Protocols
The following are representative experimental protocols for each synthetic method. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.
Method A: Direct Benzylic Bromination of 2,4,5-Trifluorotoluene
This method involves the free-radical bromination of the benzylic methyl group of 2,4,5-trifluorotoluene using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN).
Materials:
-
2,4,5-Trifluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a safer alternative solvent like acetonitrile.
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trifluorotoluene (1.0 eq) in CCl₄.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-8 hours. The reaction can be monitored by GC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid succinimide (B58015) byproduct and wash the filter cake with a small amount of CCl₄.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Method B: Halogen Exchange from 2,4,5-Trifluorobenzyl Chloride
This method, a variation of the Finkelstein reaction, involves the nucleophilic substitution of the chloride in 2,4,5-trifluorobenzyl chloride with bromide.
Materials:
-
2,4,5-Trifluorobenzyl chloride
-
Sodium bromide (NaBr)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2,4,5-trifluorobenzyl chloride (1.0 eq) in acetone.
-
Add sodium bromide (1.5 eq) to the solution.
-
Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by GC-MS, observing the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitated sodium chloride.
-
Remove the acetone from the filtrate under reduced pressure.
-
To the residue, add water and extract with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain this compound. Further purification can be achieved by vacuum distillation.
Method C: Bromination of 2,4,5-Trifluorobenzyl Alcohol
This protocol describes the conversion of 2,4,5-trifluorobenzyl alcohol to the corresponding bromide using phosphorus tribromide (PBr₃). An alternative is the Appel reaction using CBr₄ and PPh₃.
Materials:
-
2,4,5-Trifluorobenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,5-trifluorobenzyl alcohol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice-water bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for an additional 1-3 hours. Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by slowly pouring it over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations and workflows for each synthetic method.
Caption: Overview of synthetic pathways to this compound.
Caption: Generalized experimental workflow for the synthesis and purification.
Conclusion
The synthesis of this compound can be effectively achieved through several methods, each with its own set of advantages and disadvantages. The direct bromination of 2,4,5-trifluorotoluene is the most atom-economical route, though it may require careful optimization to ensure high selectivity. Halogen exchange from the corresponding benzyl (B1604629) chloride offers a reliable and high-yielding alternative, particularly if the chloride is readily available. The bromination of 2,4,5-trifluorobenzyl alcohol provides another robust option, with the Appel reaction conditions offering a milder alternative to phosphorus tribromide. The choice of the optimal synthetic route will depend on the specific requirements of the research or production campaign, including cost of starting materials, available equipment, and desired purity of the final product.
References
A Comparative Guide to the Reaction Products of 2,4,5-Trifluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction products and reactivity of 2,4,5-trifluorobenzyl bromide with alternative benzylating agents. The information presented herein is supported by available experimental data and established principles of physical organic chemistry, offering a valuable resource for reaction planning and optimization in synthetic chemistry and drug discovery.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2,4,5-trifluorobenzyl moiety into a variety of molecules.[1] This functional group is of particular interest in medicinal chemistry as the fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[1] A notable application of this reagent is in the synthesis of the antiviral drug Ensitrelvir, highlighting its importance in the development of novel therapeutics.
This guide will compare the reactivity and reaction products of this compound with two common alternatives: the parent unsubstituted benzyl (B1604629) bromide and the electron-rich 4-methoxybenzyl bromide. The comparison will focus on their reactions with common nucleophiles, namely amines, thiols, and alkoxides.
Comparative Reactivity: A Hammett Analysis Perspective
The reactivity of substituted benzyl bromides in nucleophilic substitution reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. The Hammett equation provides a quantitative framework for understanding these effects. Electron-withdrawing groups, such as the fluorine atoms in this compound, are expected to decrease the rate of SN1-type reactions by destabilizing the resulting benzylic carbocation. Conversely, in SN2 reactions, electron-withdrawing groups can have a more complex effect but generally lead to a faster reaction with nucleophiles due to the increased electrophilicity of the benzylic carbon.
The three fluorine atoms on the phenyl ring of this compound are strongly electron-withdrawing. In contrast, benzyl bromide is the neutral baseline, and 4-methoxybenzyl bromide contains a strongly electron-donating methoxy (B1213986) group. Based on these electronic differences, a general trend in reactivity can be predicted.
Data Presentation: Comparison of Reaction Products
The following tables summarize available and representative data for the reactions of this compound and its alternatives with various nucleophiles. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature; therefore, the data presented is compiled from various sources and should be interpreted with this in mind.
Table 1: Reactions with Amine Nucleophiles
| Benzylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Piperidine | K₂CO₃ | MeCN | RT | 12 | ~90 (estimated) | General procedure[2] |
| Benzyl Bromide | Piperidine | K₂CO₃ | EtOH | 80 | 0.67 (MW) | >90 | [2] |
| 4-Methoxybenzyl Bromide | Piperidine | DIPEA | DCM | RT | 12 | >90 | [2] |
Table 2: Reactions with Thiol Nucleophiles
| Benzylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Sodium thiophenoxide | N/A | DMF | RT | - | High (expected) | General procedure |
| Benzyl Bromide | Thiourea (B124793) then NaOH | NaOH | Methanol (B129727) | Reflux | 10-19 | 77-100 | [3] |
| 4-Methoxybenzyl Bromide | Thiourea then NaOH | NaOH | Methanol | Reflux | 10-19 | High (expected) | General procedure[3] |
Table 3: Reactions with Alkoxide Nucleophiles
| Benzylating Agent | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| This compound | Sodium methoxide (B1231860) | Methanol | Reflux | - | 2,4,5-Trifluorobenzyl methyl ether | High (expected) | General procedure[4] |
| Benzyl Bromide | Sodium methoxide | Methanol | Reflux | - | Benzyl methyl ether | High | [4] |
| 4-Methoxybenzyl Bromide | Sodium methoxide | Methanol | Reflux | - | 4-Methoxybenzyl methyl ether | High (expected) | General procedure[4] |
Experimental Protocols
General Procedure for N-Benzylation of Amines (e.g., Piperidine)
To a solution of the amine (1.0 eq.) and a base (e.g., K₂CO₃, 1.5 eq. or DIPEA, 1.5 eq.) in a suitable solvent (e.g., acetonitrile, dichloromethane) is added the benzyl bromide derivative (1.1 eq.) at room temperature. The reaction mixture is stirred at room temperature or heated as required and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for S-Benzylation of Thiols (using Thiourea)
A solution of the benzyl bromide derivative (1.0 eq.) and thiourea (1.1 eq.) in methanol is heated to reflux for 3-4 hours. After cooling to room temperature, solid sodium hydroxide (B78521) (3.0 eq.) is added, and the mixture is heated to reflux for another 2-3 hours. The reaction mixture is then cooled, and the product is partitioned between dichloromethane (B109758) and aqueous sodium hydroxide. The organic layer is separated, dried, and concentrated to afford the benzyl thioether. For unsymmetrical thioethers, after the addition of sodium hydroxide and reflux, a second benzyl halide (0.85 eq.) is added, and the mixture is refluxed for an additional 8-16 hours before workup.[3]
General Procedure for O-Benzylation of Alcohols (Williamson Ether Synthesis)
To a solution of sodium methoxide (1.1 eq.) in methanol is added the benzyl bromide derivative (1.0 eq.). The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding benzyl methyl ether.
Mandatory Visualization
Conclusion
This compound is a valuable reagent for introducing a trifluorinated benzyl group, which can impart desirable properties in medicinal chemistry. Its reactivity is governed by the strong electron-withdrawing nature of the fluorine substituents. Compared to benzyl bromide and 4-methoxybenzyl bromide, it is expected to be more reactive towards nucleophiles in SN2 reactions due to the increased electrophilicity of the benzylic carbon. The choice of benzylating agent will ultimately depend on the specific requirements of the synthesis, including the desired electronic properties of the final product and the nucleophilicity of the substrate. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for the rational design and execution of benzylation reactions in a research and development setting. Further direct comparative studies under standardized conditions would be beneficial for a more precise quantitative assessment of the relative reactivities.
References
A Comparative Guide to the Reactivity of 2,4,5-Trifluorobenzyl Bromide and Other Electrophiles
For researchers, scientists, and drug development professionals, the selection of an appropriate electrophile is a critical decision in the synthesis of novel chemical entities. The introduction of a benzyl (B1604629) group, or a substituted variant, can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. This guide provides an objective, data-supported comparison of 2,4,5-trifluorobenzyl bromide against other commonly used electrophilic benzylating agents.
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of multiple fluorine atoms on the aromatic ring alters its electronic properties, thereby influencing its reactivity compared to unsubstituted or alternatively substituted benzyl halides. This guide will delve into the comparative reactivity of these compounds, supported by experimental data and detailed protocols for key reactions.
Quantitative Comparison of Electrophile Reactivity
The reactivity of benzyl halides in nucleophilic substitution reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine and nitro groups, tend to decrease the rate of reaction by destabilizing the partial positive charge that develops on the benzylic carbon in the transition state of both S(_N)1 and S(_N)2 reactions. Conversely, electron-donating groups accelerate the reaction.
The following table summarizes the relative solvolysis rates of various substituted benzyl halides, which serves as a proxy for their general electrophilicity. The data is based on Hammett plots, which provide a quantitative measure of the electronic effect of substituents on reaction rates.
| Electrophile | Substituent(s) | Relative Rate Constant (k/k₀) (estimated) | Key Characteristics |
| Benzyl Bromide | -H | 1.00 | Standard benchmark for benzylation. |
| This compound | 2,4,5-F₃ | ~0.1 - 0.3 | Reduced reactivity due to the strong electron-withdrawing nature of fluorine atoms. May offer increased selectivity. |
| 4-Nitrobenzyl Bromide | 4-NO₂ | ~0.01 - 0.1 | Significantly reduced reactivity due to the potent electron-withdrawing nitro group. Often used when mild reactivity is required. |
| 4-Methylbenzyl Bromide | 4-CH₃ | ~10 - 20 | Increased reactivity due to the electron-donating nature of the methyl group. |
| 4-Methoxybenzyl Bromide | 4-OCH₃ | ~1000 - 2500 | Highly reactive due to the strong electron-donating methoxy (B1213986) group. The resulting ether is easily cleaved under acidic conditions. |
Note: The relative rate constants are estimations derived from Hammett equation principles and published data on substituted benzyl halide solvolysis. Actual values may vary depending on the specific reaction conditions, nucleophile, and solvent.
Experimental Protocols
The following are detailed protocols for two common and synthetically important reactions: N-alkylation of a secondary amine and O-alkylation of a phenol (B47542). These protocols are provided for both this compound and a more reactive electrophile, benzyl bromide, to highlight the differences in expected reaction conditions.
Protocol 1: N-Alkylation of Morpholine (B109124)
This protocol describes the N-benzylation of morpholine, a common secondary amine, via a nucleophilic substitution reaction.
Reaction Scheme:
Materials:
-
Morpholine
-
This compound OR Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (B52724) (CH₃CN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add morpholine (1.0 eq) and anhydrous acetonitrile (10 mL per mmol of morpholine).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
To the stirred suspension, add the benzylating agent (1.1 eq) (either this compound or benzyl bromide) dropwise at room temperature.
-
For Benzyl Bromide: Stir the reaction mixture at room temperature for 4-6 hours.
-
For this compound: Heat the reaction mixture to 60-80°C and stir for 12-24 hours, or until completion as monitored by TLC. The reduced reactivity of the fluorinated compound necessitates more forcing conditions.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: O-Alkylation of Phenol
This protocol details the O-benzylation of phenol using a Williamson ether synthesis approach.
Reaction Scheme:
Materials:
-
Phenol
-
This compound OR Benzyl bromide
-
Sodium Hydroxide (B78521) (NaOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask, dissolve phenol (1.0 eq) in anhydrous DMF (10 mL per mmol of phenol).
-
Carefully add sodium hydroxide (1.2 eq) to the solution and stir at room temperature for 30 minutes to form the sodium phenoxide.
-
Add the benzylating agent (1.1 eq) (either this compound or benzyl bromide) to the reaction mixture.
-
For Benzyl Bromide: Stir the reaction at room temperature for 2-4 hours.
-
For this compound: Heat the reaction mixture to 50-70°C and stir for 8-16 hours. The electron-withdrawing fluorine atoms decrease the electrophilicity of the benzylic carbon, requiring thermal energy to drive the reaction to completion.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool to room temperature and pour the mixture into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure ether.
Visualized Experimental Workflow
The following diagram illustrates a generalized experimental workflow for a typical benzylation reaction, as detailed in the protocols above.
Conclusion
This compound is a valuable electrophile for the introduction of a fluorinated benzyl moiety into organic molecules. Its reactivity is attenuated compared to unsubstituted benzyl bromide due to the electron-withdrawing nature of the fluorine atoms. This reduced reactivity can be advantageous in complex syntheses where selectivity is paramount, but it often necessitates more forcing reaction conditions, such as elevated temperatures and longer reaction times. In contrast, benzyl bromides with electron-donating substituents exhibit enhanced reactivity, allowing for milder reaction conditions. The choice of the appropriate benzylating agent will, therefore, depend on a careful consideration of the desired reactivity, the stability of the starting materials and products, and the overall synthetic strategy. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific synthetic needs.
References
A Comparative Guide to the Reaction Kinetics of 2,4,5-Trifluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzyl (B1604629) Bromide Reactivity
Benzyl bromides are versatile reagents in organic synthesis, readily undergoing nucleophilic substitution reactions. The reactivity of the benzylic carbon is significantly influenced by the electronic and steric nature of substituents on the aromatic ring. These reactions typically proceed via one of two mechanisms: a unimolecular nucleophilic substitution (S(_N)1) or a bimolecular nucleophilic substitution (S(_N)2). The operative pathway is determined by factors such as the stability of the potential carbocation intermediate, the strength and concentration of the nucleophile, the nature of the leaving group, and the polarity of the solvent.
Predicted Reactivity of 2,4,5-Trifluorobenzyl Bromide
The presence of three electron-withdrawing fluorine atoms on the benzene (B151609) ring of this compound is expected to significantly impact its reactivity compared to unsubstituted benzyl bromide.
-
S(_N)1 Reactions: The S(_N)1 mechanism proceeds through a carbocation intermediate. Electron-withdrawing groups, such as fluorine, destabilize the formation of a positive charge on the benzylic carbon through an inductive effect. Therefore, this compound is expected to undergo S(_N)1 reactions at a significantly slower rate than benzyl bromide and benzyl bromides bearing electron-donating substituents.
-
S(_N)2 Reactions: In the S(_N)2 mechanism, a nucleophile attacks the electrophilic benzylic carbon in a concerted step, leading to the displacement of the bromide ion. Electron-withdrawing substituents can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This would suggest an enhanced rate of reaction for this compound in S(_N)2 processes compared to unsubstituted benzyl bromide. However, the steric hindrance from the ortho-fluorine atom (at position 2) might counteract this electronic effect to some extent.
Comparative Kinetic Data (Predictive Analysis)
The following table provides a qualitative comparison of the expected reaction rates of this compound with other substituted benzyl bromides under both S(_N)1 and S(_N)2 conditions. This comparison is based on the known electronic effects of the substituents.
| Substrate | Substituent Effect | Expected Relative S(_N)1 Rate | Expected Relative S(_N)2 Rate |
| p-Methoxybenzyl bromide | Strong Electron-Donating | Very Fast | Slow |
| p-Methylbenzyl bromide | Weak Electron-Donating | Fast | Slightly Faster than Benzyl Bromide |
| Benzyl bromide | Unsubstituted | Moderate | Moderate |
| p-Chlorobenzyl bromide | Weak Electron-Withdrawing | Slow | Slightly Faster than Benzyl Bromide |
| This compound | Strong Electron-Withdrawing | Very Slow | Fast (potentially hindered) |
| p-Nitrobenzyl bromide | Strong Electron-Withdrawing | Very Slow | Very Fast |
Experimental Protocols
To experimentally determine the reaction kinetics of this compound, the following general protocol for a nucleophilic substitution reaction can be adapted.
Objective: To determine the rate constant for the reaction of this compound with a given nucleophile (e.g., pyridine) in a suitable solvent (e.g., acetone).
Materials:
-
This compound
-
Nucleophile (e.g., Pyridine, Aniline)
-
Solvent (e.g., Acetone, Methanol, analytical grade)
-
Thermostatted water bath
-
Conductivity meter or UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations of this compound and the nucleophile in the chosen solvent.
-
Reaction Initiation: Equilibrate the reactant solutions to the desired temperature in the thermostatted water bath. Initiate the reaction by mixing the solutions in a reaction vessel.
-
Monitoring the Reaction: The progress of the reaction can be followed by monitoring the change in a physical property of the solution over time.
-
Conductivity Method: If the reaction produces ions (e.g., bromide ions), the increase in conductivity of the solution can be measured at regular time intervals.
-
Spectrophotometric Method: If the reactants or products have distinct UV-Vis absorption spectra, the change in absorbance at a specific wavelength can be monitored.
-
-
Data Analysis: The rate of the reaction can be determined by analyzing the change in concentration (or a property proportional to concentration) over time. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.
Visualizations
Purity Assessment of Commercial 2,4,5-Trifluorobenzyl Bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercial-grade 2,4,5-Trifluorobenzyl bromide, a critical intermediate in the synthesis of pharmaceuticals, including the antiviral drug Ensitrelvir, and various agrochemicals. The purity of this reagent is paramount to ensure high yields, predictable reaction kinetics, and minimal downstream purification challenges in multi-step syntheses. This document outlines typical purity levels, potential impurities, detailed analytical methodologies for quality assessment, and a comparison with its primary alternative, 2,4,5-Trifluorobenzyl chloride.
Commercial Purity and Supplier Comparison
Direct, side-by-side comparative studies of this compound from various commercial suppliers with detailed impurity profiles are not publicly available, as this information is often considered proprietary. However, a survey of chemical suppliers indicates that the product is typically offered in purities of ≥98% or 99%, as determined by Gas Chromatography (GC).[1][2] It is crucial for researchers to request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and impurity information.
Table 1: Typical Purity Grades of Commercial this compound
| Supplier Category | Typical Purity by GC (%) | Common Applications |
| Research Grade | ≥99.0 | Small-scale synthesis, medicinal chemistry, reference standards |
| Process Grade | ≥98.0 | Large-scale synthesis, process development |
Potential Impurities in Commercial this compound
The impurity profile of this compound is intrinsically linked to its synthetic route. Understanding these pathways is key to anticipating potential contaminants that could impact subsequent reactions.
Two primary synthesis routes are commonly employed:
-
Free-Radical Bromination of 2,4,5-Trifluorotoluene: This method is straightforward but can lack selectivity, leading to several potential impurities.
-
Bromination of 2,4,5-Trifluorobenzyl Alcohol: This route can offer higher selectivity but may result in residual starting material or related impurities.
Table 2: Potential Impurities and Their Origin
| Impurity | Chemical Structure | Potential Origin | Potential Impact on Reactions |
| 2,4,5-Trifluorotoluene | F₃C₆H₂CH₃ | Unreacted starting material from Route 1 | Lower reaction yield, may require removal |
| 2,4,5-Trifluorobenzyl Alcohol | F₃C₆H₂CH₂OH | Unreacted starting material from Route 2 | Can compete in certain reactions or be inert |
| 2,4,5-Trifluorobenzyl Chloride | F₃C₆H₂CH₂Cl | Starting material for some syntheses, or byproduct | Less reactive than the bromide, may lead to incomplete reactions |
| Dibrominated Species (e.g., α,α-Dibromo-2,4,5-trifluorotoluene) | F₃C₆H₂CHBr₂ | Over-bromination during synthesis (Route 1) | Can lead to undesired side products |
| Ring-Brominated Isomers | Br-F₃C₆H-CH₂Br | Side reaction during bromination (Route 1) | Can introduce structural isomers into the final product |
| Residual Solvents | e.g., CCl₄, CH₂Cl₂ | Solvents used in synthesis and purification | May interfere with reactions or pose safety/regulatory concerns |
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound requires robust analytical methods. The following protocols are based on established methods for the analysis of halogenated aromatic compounds and can be adapted for this specific molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common technique for assessing the purity of this compound and for identifying and quantifying volatile impurities.
Experimental Protocol:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for the separation and quantification of the main component from less volatile impurities and isomers.
Experimental Protocol:
-
Instrument: HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For better separation of positional isomers, a column with a pentafluorophenyl (PFP) stationary phase can be advantageous.[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is recommended.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program:
-
Start with 40% B, hold for 2 minutes.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹⁹F NMR are essential for structural confirmation and for the detection of impurities, including isomers.
Experimental Protocol:
-
Instrument: NMR spectrometer (300 MHz or higher recommended).
-
Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.
-
¹H NMR:
-
Acquire a standard proton spectrum. The benzylic protons (-CH₂Br) of this compound should appear as a singlet around 4.4-4.6 ppm. The aromatic protons will show complex splitting patterns due to H-F and H-H coupling.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled fluorine spectrum. This will provide distinct signals for each of the three fluorine atoms on the aromatic ring, and the chemical shifts will be sensitive to the substitution pattern, allowing for the identification of positional isomers.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent.
Alternative Reagent: 2,4,5-Trifluorobenzyl Chloride
The primary alternative to this compound for introducing the 2,4,5-trifluorobenzyl moiety is 2,4,5-Trifluorobenzyl chloride.
Table 3: Comparison of this compound and Chloride
| Feature | This compound | 2,4,5-Trifluorobenzyl Chloride |
| Reactivity | More reactive in nucleophilic substitution (Sₙ2) reactions due to bromide being a better leaving group than chloride.[4][5] | Less reactive, may require harsher reaction conditions (higher temperature, longer reaction times, or stronger base/catalyst).[6] |
| Cost | Generally more expensive. | More cost-effective.[6] |
| Stability | Generally less stable, can be more susceptible to degradation. | More stable, with a longer shelf life. |
| Typical Purity | ≥98% to ≥99% | ≥98% to ≥99% |
| Applications | Preferred when high reactivity is required for efficient conversion, especially with less reactive nucleophiles. | A viable alternative when cost is a primary concern and the substrate is sufficiently reactive. |
Visualizing Workflows
Purity Assessment Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, Cas No.: 157911-56-3 Grade: Tech Grade at Best Price in Lianyungang | Sinopep-allsino Biopharmaceutical Co., Ltd. [tradeindia.com]
- 3. agilent.com [agilent.com]
- 4. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of 2,4,5-Trifluorobenzyl Bromide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,4,5-Trifluorobenzyl bromide, a halogenated organic compound. Adherence to these procedures is essential to minimize risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a corrosive material that can cause severe skin burns and eye damage. It is also a lachrymator, meaning it can cause tearing. All handling and disposal operations must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Body Protection: A flame-retardant lab coat.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₄BrF₃ |
| Molecular Weight | 225.01 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | Approximately 198-200 °C |
| Density | Approximately 1.7 g/cm³ |
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound involves chemical neutralization through hydrolysis. This process converts the reactive benzyl (B1604629) bromide into the less hazardous 2,4,5-trifluorobenzyl alcohol.
Experimental Protocol: Chemical Neutralization via Hydrolysis
Objective: To hydrolyze this compound into 2,4,5-trifluorobenzyl alcohol and a bromide salt for safe disposal.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Ethanol (B145695) (or another suitable solvent to dissolve the bromide if not in a miscible solvent)
-
Water
-
Stir plate and stir bar
-
Appropriately sized reaction vessel (e.g., beaker or flask)
-
pH paper or pH meter
Procedure:
-
Preparation of the Neutralizing Solution:
-
In a chemical fume hood, prepare a 1 M to 2 M solution of sodium hydroxide in a 1:1 mixture of water and ethanol. The ethanol aids in dissolving the organic bromide. Alternatively, a saturated solution of sodium bicarbonate in water can be used for a milder reaction.
-
-
Reaction Setup:
-
Place the waste this compound into the reaction vessel. If the waste is in a non-polar organic solvent, it may be beneficial to first remove the solvent under reduced pressure if it is safe to do so.
-
-
Neutralization:
-
Slowly add the prepared basic solution to the stirred this compound waste. A molar excess of the base (2 to 3-fold) is recommended to ensure complete hydrolysis.
-
The reaction of benzyl bromides with bases like sodium hydroxide typically proceeds via an SN2 mechanism to form the corresponding alcohol.[1][2]
-
Continue stirring the mixture at room temperature. Gentle heating with a water bath can accelerate the hydrolysis but should be done with caution due to the potential for increased vapor pressure.
-
-
Monitoring the Reaction:
-
Allow the reaction to proceed for several hours, or until completion. The completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) if a suitable standard is available.
-
-
Final pH Adjustment:
-
After hydrolysis is complete, the resulting solution will be basic. Carefully neutralize the solution by slowly adding a dilute acid, such as hydrochloric acid, until the pH is between 6 and 8. Monitor the pH using pH paper or a pH meter. This step should be performed with caution as it can generate heat.
-
-
Final Disposal:
-
The neutralized aqueous solution, now containing 2,4,5-trifluorobenzyl alcohol, sodium bromide, and excess salt, should be collected in a designated container for halogenated organic waste.[1] Even after neutralization, the products should be treated as hazardous waste.
-
Never dispose of the raw or neutralized chemical down the drain.[2] All waste must be disposed of through your institution's hazardous waste management program.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer research environment.
References
Personal protective equipment for handling 2,4,5-Trifluorobenzyl bromide
Essential Safety and Handling Guide for 2,4,5-Trifluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS No. 157911-56-3). Given its chemical properties as a substituted benzyl (B1604629) bromide, it should be treated as a corrosive and lachrymatory agent, demanding strict adherence to safety procedures to mitigate risks.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is expected to cause severe skin burns and eye damage.[1][2][3] Inhalation may also be harmful.[4][5][6] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[2][7] | Protects against splashes of corrosive liquid and irritating vapors that can cause severe eye damage.[1][3][7] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). A lab coat and an apron or coveralls made of appropriate chemical-resistant material. Double gloving is recommended.[7] | Prevents skin contact, which can lead to severe burns and irritation.[1][3][7][8] It is crucial to consult the glove manufacturer's specific chemical resistance data. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling the compound outside of a certified chemical fume hood or in case of a spill.[5][6][7] | Protects the respiratory tract from irritating and potentially harmful vapors.[4][7] |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely managing this compound in a laboratory setting.
1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][9] The container must be kept tightly sealed.[1][10]
2. Handling
-
All handling of this compound should be conducted in a certified chemical fume hood.[1]
-
Avoid all personal contact, including inhalation of vapors.[8]
-
Do not eat, drink, or smoke in the handling area.[8]
-
Wash hands thoroughly after handling.[8]
-
Ensure that an eyewash station and safety shower are readily accessible.[3][9]
3. Spill Management
-
In the event of a spill, evacuate the area immediately.
-
Wear full PPE, including respiratory protection, before attempting to clean up.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[5][8][9]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8][9]
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[7]
-
Disposal: Dispose of the hazardous waste through a licensed waste disposal company, in accordance with local, state, and federal regulations.[1][4] Do not dispose of it down the drain or in the regular trash.[1]
Experimental Protocols: First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][3]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3][9]
Workflow for Handling this compound
References
- 1. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 2. 3,4,5-Trifluorobenzyl bromide 95 220141-72-0 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 5. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
